1,2,3,4-Tetrahydroquinolin-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEWGJUYSOIDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325752 | |
| Record name | 1,2,3,4-tetrahydroquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103796-41-4 | |
| Record name | 1,2,3,4-tetrahydroquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinolin-6-amine
This technical guide provides a comprehensive overview of the primary synthetic pathways for 1,2,3,4-tetrahydroquinolin-6-amine, a valuable building block in medicinal chemistry and drug development. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data, and visual representations of the synthetic routes.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its structure, featuring a tetrahydroquinoline core with an amino group at the 6-position, is a common motif in molecules designed to interact with various biological targets. The synthesis of this compound with high purity and yield is therefore of significant interest. The most prevalent and well-documented synthetic approach involves a two-step process: the regioselective nitration of a protected 1,2,3,4-tetrahydroquinoline, followed by the reduction of the resulting nitro intermediate.
Synthesis Pathways
The primary pathway for the synthesis of this compound can be dissected into two core transformations:
-
Pathway 1: Nitration of N-protected 1,2,3,4-tetrahydroquinoline. This initial step is crucial for introducing the nitrogen functionality at the desired 6-position of the tetrahydroquinoline ring. Protection of the secondary amine in the tetrahydroquinoline starting material is often necessary to prevent side reactions and to direct the nitration to the aromatic ring.
-
Pathway 2: Reduction of 6-nitro-1,2,3,4-tetrahydroquinoline. The nitro group introduced in the first step is then reduced to the corresponding amine to yield the final product. Various reduction methods can be employed, with catalytic hydrogenation being one of the most common and efficient.
Below are the detailed experimental protocols and data for each of these pathways.
Pathway 1: Nitration of N-Acetyl-1,2,3,4-tetrahydroquinoline
A common strategy for the synthesis of 6-nitro-1,2,3,4-tetrahydroquinoline involves the nitration of an N-protected precursor, such as N-acetyl-1,2,3,4-tetrahydroquinoline. The acetyl group serves to protect the secondary amine and to activate the aromatic ring for electrophilic substitution, directing the incoming nitro group primarily to the 6-position.
Experimental Protocol:
A solution of N-acetyl-1,2,3,4-tetrahydroquinoline in a suitable solvent, such as acetic anhydride or sulfuric acid, is cooled to a low temperature, typically between -10°C and 0°C. A nitrating agent, commonly a mixture of nitric acid and sulfuric acid, or an alternative such as potassium nitrate in sulfuric acid, is then added dropwise to the cooled solution while maintaining the low temperature. The reaction mixture is stirred for a specified period, after which it is carefully quenched by pouring it onto ice. The precipitated product, N-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline, is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
The subsequent step involves the deprotection of the acetyl group to yield 6-nitro-1,2,3,4-tetrahydroquinoline. This is typically achieved by acid or base-catalyzed hydrolysis. For instance, the N-acetylated compound can be refluxed in an aqueous solution of a strong acid, such as hydrochloric acid, until the deprotection is complete. After cooling, the reaction mixture is neutralized with a base to precipitate the free amine, which is then filtered, washed, and dried.
Quantitative Data for Nitration and Deprotection:
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Nitration | N-acetyl-1,2,3,4-tetrahydroquinoline | HNO₃, H₂SO₄ | Acetic Anhydride | 0 | 1-2 | 70-85 |
| Deprotection | N-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline | HCl (aq) | Water | 100 (reflux) | 2-4 | >90 |
Diagram of Nitration Pathway:
Caption: Synthesis of 6-nitro-1,2,3,4-tetrahydroquinoline.
Pathway 2: Reduction of 6-Nitro-1,2,3,4-tetrahydroquinoline
The final step in the synthesis is the reduction of the nitro group of 6-nitro-1,2,3,4-tetrahydroquinoline to the corresponding amine. Catalytic hydrogenation is a widely used and efficient method for this transformation.
Experimental Protocol:
6-nitro-1,2,3,4-tetrahydroquinoline is dissolved in a suitable solvent, such as ethanol, methanol, or ethyl acetate. A catalyst, typically palladium on activated carbon (Pd/C), is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution at atmospheric pressure or by using a pressurized hydrogenation apparatus. The reaction is monitored until the consumption of hydrogen ceases, indicating the completion of the reduction. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data for Reduction:
| Starting Material | Catalyst | Solvent | Hydrogen Pressure | Temperature (°C) | Time (h) | Yield (%) |
| 6-Nitro-1,2,3,4-tetrahydroquinoline | 5-10% Pd/C | Ethanol | 1-4 atm | 25-50 | 2-6 | >95 |
Diagram of Reduction Pathway:
Caption: Synthesis of this compound.
Overall Synthesis Workflow
The two pathways described above can be combined into a single, streamlined workflow for the synthesis of the target molecule.
Diagram of Overall Workflow:
Caption: Overall workflow for the synthesis.
Conclusion
The synthesis of this compound is most effectively achieved through a two-stage process involving the regioselective nitration of a protected tetrahydroquinoline and subsequent reduction of the nitro group. The methodologies presented in this guide, including the use of N-acetylation for protection and direction, followed by catalytic hydrogenation, offer a reliable and high-yielding route to this important synthetic intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the planning and execution of this synthesis. Careful control of reaction conditions, particularly temperature during nitration and catalyst selection for hydrogenation, is paramount for achieving optimal results.
A Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroquinolin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydroquinolin-6-amine, a derivative of the tetrahydroquinoline scaffold, is a compound of interest in medicinal chemistry and drug discovery. The tetrahydroquinoline nucleus is a core structure in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer and antibacterial properties.[1][2] Understanding the physicochemical properties of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME).
This technical guide provides a consolidated overview of the known and predicted physicochemical properties of this compound. It includes detailed experimental protocols for determining key parameters and illustrates relevant biological pathways and experimental workflows to support further research and development.
Core Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, a profile can be constructed from its basic chemical identity and computed property values. These computed values serve as a valuable baseline for experimental design.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 103796-41-4 | [3] |
| Molecular Formula | C₉H₁₂N₂ | [3] |
| SMILES | C1CC2=C(C=CC(=C2)N)NC1 | [3] |
| InChI | InChI=1S/C9H12N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5,10H2 | [3] |
| InChIKey | SSEWGJUYSOIDMK-UHFFFAOYSA-N | [3] |
Quantitative Physicochemical Data
The following table summarizes key quantitative properties. Note that most values are computationally predicted and should be confirmed through empirical testing.
| Property | Value | Method | Source |
| Molecular Weight | 148.20 g/mol | --- | [3] |
| XLogP3 | 1.6 | Computed | [3] |
| Hydrogen Bond Donors | 2 | Computed | [3] |
| Hydrogen Bond Acceptors | 2 | Computed | [3] |
| Rotatable Bond Count | 0 | Computed | [3] |
| Topological Polar Surface Area | 38.1 Ų | Computed | [3] |
| Monoisotopic Mass | 148.100048391 Da | Computed | [3] |
Experimental Protocols
Standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections detail methodologies for key experimental procedures.
Melting Point Determination (Capillary Method)
The melting point is a fundamental indicator of a compound's purity. The capillary method is a widely used and reliable technique.[4]
Principle: A small, powdered sample is heated slowly in a capillary tube, and the temperature range from the first sign of melting to the complete liquefaction is recorded.
Methodology:
-
Sample Preparation: Ensure the compound is completely dry and finely powdered. Load a small amount (1-2 mm height) into a glass capillary tube sealed at one end by tapping the open end into the sample pile and then tapping the sealed end on a hard surface to pack the solid down.[5][6]
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[6]
-
Heating: Begin heating rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[6]
-
Observation: Observe the sample through the magnified viewfinder. Record the temperature at which the first drop of liquid appears (T1).
-
Data Recording: Continue heating slowly and record the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2. For pure compounds, this range is typically sharp (0.5-1.0°C).
pKa Determination (Potentiometric Titration)
The ionization constant (pKa) is critical for understanding a compound's behavior in different pH environments, which directly impacts solubility and absorption. Potentiometric titration is a precise method for its determination.[7]
Principle: The compound is dissolved in a suitable solvent, and the solution's pH is monitored with a calibrated pH electrode as a titrant (acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[8]
Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[8]
-
Sample Preparation: Prepare a sample solution of the compound (e.g., 1 mM) in a suitable solvent system. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[8]
-
Titration Setup: Place the sample solution in a jacketed vessel on a magnetic stirrer to maintain constant temperature. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode.[8]
-
Titration: For a basic compound like this compound, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[8]
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be identified from the inflection point of the curve (often found using the first or second derivative of the plot).[9]
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) quantifies the lipophilicity of a compound, a key predictor of its ability to cross biological membranes. The shake-flask method is the gold standard for LogP measurement.[10]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to that in the aqueous phase. LogP is the base-10 logarithm of this ratio.[11]
Methodology:
-
Phase Preparation: Pre-saturate the n-octanol with water and the water (or a pH 7.4 phosphate buffer for LogD measurement) with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.[12][13]
-
Partitioning: Dissolve a known amount of the compound in one of the pre-saturated phases. Add a precise volume of the other pre-saturated phase.
-
Equilibration: Agitate the mixture in a sealed container (e.g., on a rotator or shaker) for a sufficient time (e.g., 1 hour) to allow the compound to reach partition equilibrium.[12]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC with UV detection.[14]
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[11]
Biological Context and Signaling Pathways
While the specific biological targets of this compound are not extensively documented, the broader tetrahydroquinoline class is known for significant biological activity, particularly in oncology.[2] Derivatives have been shown to induce antiproliferative effects and autophagy in cancer cells by modulating key cellular signaling pathways.[2] One such critical pathway is the PI3K/AKT/mTOR pathway, which governs cell growth, proliferation, and survival. Inhibition of this pathway is a common strategy in cancer therapy.
The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, which can be modulated by bioactive tetrahydroquinoline derivatives.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H12N2 | CID 350951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. westlab.com [westlab.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. acdlabs.com [acdlabs.com]
- 12. enamine.net [enamine.net]
- 13. agilent.com [agilent.com]
- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 1,2,3,4-Tetrahydroquinolin-6-amine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While the specific mechanism of action for 1,2,3,4-tetrahydroquinolin-6-amine is not extensively documented in publicly available literature, a comprehensive analysis of its close analogs and derivatives reveals significant therapeutic potential, primarily in the realms of oncology and neuropharmacology. This technical guide synthesizes the current understanding of the mechanisms through which this class of compounds exerts its effects, providing detailed experimental protocols, quantitative data from key studies, and visual representations of the implicated signaling pathways to aid in future research and drug development endeavors. The primary mechanisms elucidated for derivatives include the modulation of the PI3K/AKT/mTOR pathway and inhibition of tubulin polymerization in cancer, and interaction with dopamine D2 receptors for neurological applications.
Introduction
1,2,3,4-Tetrahydroquinoline and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The therapeutic promise of this scaffold has spurred considerable research into its synthesis and biological evaluation.[5][6] This guide focuses on elucidating the potential mechanisms of action of this compound by examining the activities of its closely related analogs. The primary areas of focus are its potential as an anticancer and a neuropharmacological agent.
Anticancer Activity: Targeting Key Cellular Pathways
Derivatives of the 1,2,3,4-tetrahydroquinoline scaffold have demonstrated significant potential as anticancer agents through multiple mechanisms of action.[4][7] The most prominently reported mechanisms include the inhibition of the PI3K/AKT/mTOR signaling pathway and the disruption of microtubule dynamics through tubulin polymerization inhibition.[2][8]
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2] Several novel tetrahydroquinolinone derivatives have been shown to induce massive oxidative stress, leading to autophagy and apoptosis via the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells.[2][9]
Signaling Pathway: PI3K/AKT/mTOR Inhibition by Tetrahydroquinoline Derivatives
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by tetrahydroquinoline derivatives.
Tubulin Polymerization Inhibition
The cytoskeleton, particularly the microtubule network formed by the polymerization of tubulin, is essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. A novel class of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives has been identified as potent tubulin polymerization inhibitors that target the colchicine binding site.[8] These compounds exhibit extremely high cytotoxicity against various human tumor cell lines, including multidrug-resistant ones.[8]
Experimental Workflow: Tubulin Polymerization Assay
Caption: A simplified workflow for a tubulin polymerization assay.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative tetrahydroquinoline derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon) | MTT Assay | 1.5 ± 0.2 | [2] |
| Compound 4a (3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one) | A549 (Lung) | MTT Assay | 3.2 ± 0.3 | [1] |
| Compound 6d (N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivative) | A549 (Lung) | GI50 Assay | 0.0015 | [8] |
| Compound 6d | KB (Nasopharyngeal) | GI50 Assay | 0.0017 | [8] |
| Compound 6d | KBvin (Multidrug-resistant) | GI50 Assay | 0.0015 | [8] |
| Compound 3c (3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline) | H460 (Lung) | Growth Inhibition | ~5 | [5] |
| Compound 10e (Morpholine-substituted tetrahydroquinoline) | A549 (Lung) | MTT Assay | 0.033 ± 0.003 | [10] |
Neuropharmacological Activity: Dopamine Receptor Interaction
While much of the neuroprotective research has focused on the related 1,2,3,4-tetrahydroisoquinoline scaffold,[11] a key study has directly investigated the dopamine receptor affinities of 6-amino-5,6,7,8-tetrahydroquinoline derivatives.[12] This provides the most direct evidence for a potential mechanism of action for the titular compound in the central nervous system.
Dopamine D2 Receptor Affinity
A study by Claudi et al. (1989) synthesized several N,N-dialkyl derivatives of 6-amino-5,6,7,8-tetrahydroquinoline and evaluated their affinity for dopamine D1 and D2 receptors in rat striatal tissue.[12] The study found that while none of the compounds were effective at displacing the D1-selective ligand [3H]SCH 23390, all of the tested tetrahydroquinolines displaced the D2-selective ligand [3H]spiperone from its specific binding sites.[12] This indicates a selective affinity for the dopamine D2 receptor. The compounds with an N-n-propyl-N-phenylethylamino group and an N,N-di-n-propylamino group were the most potent.[12]
Logical Relationship: Dopamine D2 Receptor Binding
Caption: Competitive binding of 6-amino-THQ derivatives and [3H]spiperone to the dopamine D2 receptor.
Quantitative Data: Dopamine D2 Receptor Binding
The following table presents the displacement data for selected 6-amino-5,6,7,8-tetrahydroquinoline derivatives from the study by Claudi et al. (1989).[12] The data represents the concentration of the compound required to displace 50% of the specific binding of [3H]spiperone (IC50).
| Compound | R1 | R2 | [3H]Spiperone Displacement IC50 (nM) |
| 16 | n-propyl | n-propyl | 120 |
| 18 | n-propyl | phenylethyl | 100 |
Data extracted from Claudi et al., 1989.[12]
Experimental Protocols
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.[13]
-
Materials:
-
Tetrahydroquinoline compounds
-
Cancer cell line (e.g., A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline compounds in complete culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the control and determine the IC50 value.[13]
-
Dopamine Receptor Binding Assay
This protocol is based on the methods described for measuring the displacement of a radiolabeled ligand from dopamine receptors.[12]
-
Materials:
-
Rat striatal tissue homogenate
-
[3H]Spiperone (for D2 receptors)
-
Tetrahydroquinoline compounds
-
Incubation buffer (e.g., Tris-HCl with ions)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
-
-
Protocol:
-
Tissue Preparation: Homogenize rat striatal tissue in an appropriate buffer.
-
Binding Reaction: In test tubes, combine the tissue homogenate, [3H]spiperone at a fixed concentration, and varying concentrations of the tetrahydroquinoline test compounds. Include tubes for total binding (no competitor) and non-specific binding (with a high concentration of a known D2 antagonist like haloperidol).
-
Incubation: Incubate the mixture at a specified temperature for a set time to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with cold buffer.
-
Scintillation Counting: Place the filters in vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]spiperone (IC50).
-
Conclusion and Future Directions
While the precise molecular interactions of this compound remain to be fully elucidated, the evidence from its structural analogs strongly suggests promising therapeutic avenues. In oncology, the inhibition of the PI3K/AKT/mTOR pathway and tubulin polymerization are key mechanisms that warrant further investigation for this specific compound. In neuropharmacology, the demonstrated affinity of closely related 6-amino-tetrahydroquinolines for the dopamine D2 receptor provides a solid foundation for exploring its potential in treating neurological and psychiatric disorders.
Future research should focus on the direct biological evaluation of this compound to confirm these hypothesized mechanisms of action. This would involve a battery of in vitro and in vivo studies, including kinase inhibition assays, tubulin polymerization assays, and comprehensive receptor profiling. Elucidating the structure-activity relationships within this chemical series will be crucial for optimizing potency and selectivity, ultimately paving the way for the development of novel therapeutics based on the 1,2,3,4-tetrahydroquinoline scaffold.
References
- 1. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two Faces of 1,2,3,4-Tetrahydroisoquinoline Mode of Action in the Mammalian Brain: Is It an Endogenous Neurotoxin or a … [ouci.dntb.gov.ua]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and dopamine receptor affinities of 6-amino-5,6,7,8-tetrahydroquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Potential Therapeutic Targets of 1,2,3,4-Tetrahydroquinolin-6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrahydroquinolin-6-amine and its structural analogs represent a promising scaffold in medicinal chemistry, with demonstrated potential across a spectrum of therapeutic areas. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound class, drawing insights from studies on its derivatives and the closely related 1,2,3,4-tetrahydroisoquinolines (THIQs). The primary focus is on neurological disorders, metabolic diseases, and infectious agents. This document outlines key molecular targets, summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and workflows to facilitate further research and drug development efforts.
Introduction
The 1,2,3,4-tetrahydroquinoline core is a key pharmacophore found in numerous biologically active compounds. The addition of an amine group at the 6-position, as in this compound, offers a versatile platform for chemical modification and interaction with various biological targets. While direct research on this compound is emerging, extensive studies on its derivatives and the analogous tetrahydroisoquinolines provide a strong foundation for identifying its potential therapeutic applications. This guide explores these potential targets, focusing on their mechanism of action and the experimental evidence supporting their relevance.
Potential Therapeutic Targets and Mechanisms of Action
The therapeutic potential of this compound and its analogs can be categorized into several key areas, with a significant emphasis on neuromodulation and receptor-mediated signaling.
Neurological Disorders
Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold have shown significant promise in the context of neurodegenerative diseases and other neurological conditions. The proposed mechanisms of action suggest that this compound may share similar therapeutic targets.
-
Dopamine Receptor Modulation: N,N-dialkylderivatives of 6-amino-5,6,7,8-tetrahydroquinoline have demonstrated affinity for dopamine D2 receptors.[1] These compounds were shown to displace the D2 selective radioligand [3H]spiperone from rat striatal tissue, indicating a potential role as dopamine receptor modulators.[1] This activity is particularly relevant for conditions such as Parkinson's disease and schizophrenia, where dopaminergic signaling is dysregulated.
-
Neuroprotection: The neuroprotective effects of THIQ derivatives are attributed to a multi-faceted mechanism that includes monoamine oxidase (MAO) inhibition, scavenging of free radicals, and antagonism of the glutamatergic system.[2][3][4] Furthermore, 1-methyl-1,2,3,4-tetrahydroisoquinoline has been shown to prevent the inhibition of mitochondrial complex I, a key pathological event in Parkinson's disease.[5][6] These findings suggest that this compound could be investigated for similar neuroprotective properties.
-
Muscarinic Receptor Antagonism: Certain 1,2,3,4-tetrahydroisoquinoline derivatives have been identified as potent and selective antagonists of the M2 muscarinic receptor.[7] This suggests a potential application in cardiovascular diseases, given the role of M2 receptors in regulating heart rate.
Metabolic Disorders
-
Beta-3 Adrenergic Receptor Agonism: Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes, derived from the core structure of interest, have been identified as potent beta-3 adrenergic receptor (β3-AR) agonists.[8] β3-ARs are primarily located in adipose tissue and are involved in the regulation of lipolysis and thermogenesis, making them attractive targets for the treatment of obesity and type 2 diabetes.[8]
Anti-Infective and Anti-Cancer Potential
-
Enzyme Inhibition in Pathogens: Tetrahydroquinoline derivatives have been evaluated for their inhibitory activity against various enzymes crucial for pathogen survival. This includes α-amylase, suggesting a potential role in managing post-prandial hyperglycemia.[9]
-
Anti-proliferative Activity: Some tetrahydroquinoline derivatives have demonstrated anti-proliferative potential against cancer cell lines, indicating a possible application in oncology.[9]
Quantitative Data on Bioactivity
The following table summarizes the available quantitative data for derivatives of this compound and related compounds, providing a comparative overview of their potency against various targets.
| Compound Class | Target | Assay | Activity Metric | Value | Reference |
| Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes | Beta-3 Adrenergic Receptor | Inhibition of radioligand binding in SK-N-MC cells | IC50 | 0.55 - 1.76 µM | [8] |
| N,N-dialkylderivatives of 6-amino-5,6,7,8-tetrahydroquinoline | Dopamine D2 Receptor | Displacement of [3H]spiperone from rat striatal tissue | - | Active | [1] |
| Tetrahydroquinoline Derivatives | α-Amylase | Enzyme inhibition assay | % Inhibition | Up to 97.47% at 200 µg/mL | [9] |
| Tetrahydroquinoline Derivatives | Hep-2C Cancer Cells | Anti-proliferative assay | IC50 | 11.9 µM | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the cited findings. Below are summaries of the key experimental protocols.
Dopamine D2 Receptor Binding Assay
-
Objective: To determine the affinity of test compounds for the dopamine D2 receptor.
-
Methodology:
-
Tissue Preparation: Homogenize striatal tissue from rats in a suitable buffer.
-
Binding Reaction: Incubate the tissue homogenate with a D2-selective radioligand (e.g., [3H]spiperone) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Detection: Quantify the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).[1]
-
Beta-3 Adrenergic Receptor Agonist Assay
-
Objective: To evaluate the agonistic activity of test compounds on the beta-3 adrenergic receptor.
-
Methodology:
-
Cell Culture: Utilize a cell line expressing the human beta-3 adrenergic receptor (e.g., SK-N-MC neuroblastoma cells).
-
Assay: Measure the functional response to receptor activation, such as changes in intracellular cyclic AMP (cAMP) levels or inhibition of a forskolin-stimulated response.
-
Data Analysis: Generate dose-response curves and calculate the IC50 or EC50 values to determine the potency of the compounds.[8]
-
Visualizing Pathways and Workflows
Signaling Pathway for Beta-3 Adrenergic Receptor Agonism
Caption: β3-Adrenergic receptor signaling cascade initiated by a THQ derivative.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand receptor binding assay.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a valuable scaffold for the development of novel therapeutics. The primary areas of promise lie in the treatment of neurological and metabolic disorders. Future research should focus on the synthesis and screening of a focused library of this compound derivatives to directly assess their activity against the targets identified in this guide. In particular, systematic structure-activity relationship (SAR) studies are warranted to optimize potency and selectivity for dopamine D2 receptors and beta-3 adrenergic receptors. Furthermore, investigation into its potential neuroprotective and anti-cancer effects through dedicated in vitro and in vivo models will be crucial in fully elucidating the therapeutic potential of this compound class.
References
- 1. Synthesis and dopamine receptor affinities of 6-amino-5,6,7,8-tetrahydroquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 1,2,3,4-tetrahydroisoquinoline derivatives as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes as beta3-adrenergic receptor agonists: design, synthesis, biological evaluation and pharmacophore modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Structural Elucidation of 1,2,3,4-Tetrahydroquinolin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation of 1,2,3,4-Tetrahydroquinolin-6-amine. Due to the limited availability of published experimental data for this specific molecule, this guide combines theoretical predictions based on analogous structures with detailed, standardized experimental protocols. This document serves as a practical framework for researchers undertaking the synthesis and characterization of this and related compounds.
Molecular and Spectroscopic Overview
This compound, with the molecular formula C₉H₁₂N₂, has a molecular weight of 148.21 g/mol .[1] Its structure consists of a tetrahydroquinoline core with an amine substituent at the 6-position of the aromatic ring. The structural elucidation of this compound relies on a combination of spectroscopic techniques to confirm its connectivity and chemical environment.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted quantitative data for this compound based on the known spectral properties of 1,2,3,4-tetrahydroquinoline and the influence of an amino substituent.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.5-6.8 | m | 3H | Aromatic CH |
| ~4.5 | br s | 2H | Ar-NH₂ |
| ~3.5 | br s | 1H | N-H (ring) |
| ~3.2 | t | 2H | C2-H₂ |
| ~2.7 | t | 2H | C4-H₂ |
| ~1.9 | m | 2H | C3-H₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~140 | C6 |
| ~138 | C8a |
| ~128 | C4a |
| ~115-120 | C5, C7, C8 |
| ~42 | C2 |
| ~27 | C4 |
| ~22 | C3 |
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 148 | [M]⁺ (Molecular Ion) |
| 133 | [M-NH]⁺ |
| 119 | [M-C₂H₅]⁺ |
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3200 | N-H | Stretch (amine & N-H) |
| 3050-3000 | C-H | Aromatic Stretch |
| 2950-2850 | C-H | Aliphatic Stretch |
| 1620-1580 | N-H | Bend (amine) |
| 1600-1450 | C=C | Aromatic Ring Stretch |
| 1350-1250 | C-N | Aromatic Amine Stretch |
Table 5: Predicted UV-Vis Spectral Data
| λmax (nm) | Solvent | Electronic Transition |
| ~240, ~290 | Ethanol | π → π* |
Experimental Protocols
The following sections detail the standardized experimental procedures for acquiring the spectroscopic data necessary for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-5 seconds.
-
Temperature: 298 K.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 20-50 mg of the sample in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.
-
Instrumentation: A 100 MHz or higher (for carbon) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard proton-decoupled pulse sequence.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2 seconds.
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition Parameters (ESI):
-
Ionization mode: Positive.
-
Capillary voltage: 3-4 kV.
-
Drying gas flow: 5-10 L/min.
-
Drying gas temperature: 300-350 °C.
-
Mass range: 50-500 m/z.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to deduce structural information.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an ATR accessory.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition Parameters:
-
Wavelength range: 200-800 nm.
-
Scan speed: Medium.
-
-
Data Analysis: Record the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity.
Workflow and Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the logical workflow for the structural elucidation of this compound and the individual experimental protocols.
References
Methodological & Application
Synthesis of 1,2,3,4-Tetrahydroquinolin-6-amine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 1,2,3,4-Tetrahydroquinolin-6-amine, a valuable building block in medicinal chemistry and drug development. The protocol herein outlines a robust and efficient three-step synthetic route commencing with the protection of the secondary amine of 1,2,3,4-tetrahydroquinoline, followed by a regioselective nitration, and culminating in a reduction of the nitro group to the desired primary amine.
Introduction
1,2,3,4-Tetrahydroquinoline and its derivatives are prevalent structural motifs in a wide array of biologically active compounds and natural products. The strategic introduction of an amino group at the C-6 position of the tetrahydroquinoline scaffold furnishes a key intermediate for the synthesis of various pharmaceutical agents. This protocol details a reliable and reproducible method for the preparation of this compound, ensuring high yield and purity suitable for subsequent synthetic transformations.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a three-step sequence:
-
N-Acetylation: Protection of the secondary amine of 1,2,3,4-tetrahydroquinoline as an acetamide to direct the subsequent electrophilic substitution.
-
Nitration: Regioselective nitration of the N-acetylated intermediate at the electron-rich C-6 position.
-
Reduction and Deprotection: Reduction of the nitro group to an amine and concurrent or subsequent removal of the acetyl protecting group to yield the final product.
Experimental Protocols
Step 1: Synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one (N-Acetyl-1,2,3,4-tetrahydroquinoline)
This initial step protects the secondary amine of the starting material, 1,2,3,4-tetrahydroquinoline, which is crucial for controlling the regioselectivity of the subsequent nitration reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2,3,4-Tetrahydroquinoline | 133.19 | 10.0 g | 75.1 mmol |
| Acetic Anhydride | 102.09 | 8.5 mL | 90.1 mmol |
| Pyridine | 79.10 | 1.0 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1,2,3,4-tetrahydroquinoline (10.0 g, 75.1 mmol) in dichloromethane (100 mL).
-
To this solution, add pyridine (1.0 mL) as a catalyst.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (8.5 mL, 90.1 mmol) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol/water to afford 1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one as a white solid.
Quantitative Data:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Melting Point (°C) |
| 1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | 13.16 | 12.5 | 95 | 74-76 |
Step 2: Synthesis of 1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
This step introduces a nitro group at the C-6 position of the N-acetylated tetrahydroquinoline. The acetyl group deactivates the nitrogen, thus favoring nitration on the aromatic ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | 175.23 | 10.0 g | 57.1 mmol |
| Fuming Nitric Acid (90%) | 63.01 | 4.5 mL | - |
| Acetic Anhydride | 102.09 | 50 mL | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a dropping funnel and a thermometer, add 1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one (10.0 g, 57.1 mmol) to acetic anhydride (50 mL).
-
Cool the mixture to -10 °C using an ice-salt bath.
-
Slowly add fuming nitric acid (4.5 mL) dropwise to the stirred solution, ensuring the temperature does not exceed -5 °C.
-
After the addition is complete, stir the reaction mixture at -10 °C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting yellow precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain 1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one as pale yellow crystals.
Quantitative Data:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Melting Point (°C) |
| 1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | 12.57 | 10.8 | 86 | 168-170 |
Step 3: Synthesis of this compound
The final step involves the reduction of the nitro group and the simultaneous or subsequent acidic hydrolysis of the acetyl protecting group to yield the target compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | 220.23 | 10.0 g | 45.4 mmol |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 51.2 g | 227 mmol |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 50 mL | - |
| Ethanol | 46.07 | 100 mL | - |
| 10 M Sodium Hydroxide (NaOH) solution | 40.00 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend 1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one (10.0 g, 45.4 mmol) in ethanol (100 mL).
-
Add a solution of tin(II) chloride dihydrate (51.2 g, 227 mmol) in concentrated hydrochloric acid (50 mL) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it onto ice.
-
Basify the mixture to pH > 10 by the slow addition of 10 M NaOH solution while cooling in an ice bath.
-
Extract the resulting suspension with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a solid.
Quantitative Data:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Melting Point (°C) |
| This compound | 6.73 | 5.5 | 82 | 88-90 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthetic Steps
Caption: Logical progression of the synthesis of this compound.
Conclusion
The protocol described provides a reliable and high-yielding pathway for the synthesis of this compound. The use of a protecting group strategy allows for precise control over the regiochemical outcome of the nitration step. This method is well-suited for laboratory-scale synthesis and provides a foundation for the development of novel compounds for pharmaceutical research. Researchers are advised to adhere to all standard laboratory safety procedures when handling the reagents and performing the reactions described.
Application Notes and Protocols for the Quantification of 1,2,3,4-Tetrahydroquinolin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 1,2,3,4-Tetrahydroquinolin-6-amine. While specific validated methods for this compound are not widely published, the following protocols are based on established analytical techniques for structurally similar aromatic amines and can serve as a robust starting point for method development and validation. The primary recommended techniques include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.
I. Overview of Analytical Methods
The quantification of this compound is crucial for pharmacokinetic studies, quality control of drug substances, and various research applications. The choice of analytical method depends on the required sensitivity, selectivity, and the matrix in which the analyte is being quantified.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and robust technique suitable for quantifying the analyte in bulk materials and pharmaceutical formulations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex biological matrices due to its high sensitivity and specificity.[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): An alternative for volatile derivatives of the analyte, though it may require a derivatization step to improve chromatographic properties.[2]
-
UV-Vis Spectrophotometry: A simple, cost-effective method for the quantification of the pure substance, often used for initial concentration estimations.
II. Quantitative Data Summary
The following table summarizes the anticipated performance characteristics of the proposed analytical methods. These values are typical for well-developed and validated methods for similar small molecule aromatic amines and should be established experimentally for this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 5 - 20 ng/mL | 0.05 - 1 ng/mL | 0.1 - 5 ng/mL | 0.5 - 2 µg/mL |
| Limit of Quantification (LOQ) | 20 - 75 ng/mL | 0.2 - 5 ng/mL | 0.5 - 20 ng/mL | 2 - 10 µg/mL |
| Linearity Range | 0.05 - 100 µg/mL (r² > 0.999) | 0.001 - 10 µg/mL (r² > 0.995) | 0.01 - 20 µg/mL (r² > 0.99) | 2 - 50 µg/mL (r² > 0.99) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% | 97 - 103% |
| Precision (% RSD) | < 2% | < 10% | < 15% | < 3% |
III. Experimental Protocols
A. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the assay of this compound in bulk drug substances and simple formulations.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point would be an isocratic elution with a 70:30 (v/v) mixture of buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound, which should be determined experimentally (typically in the range of 240-280 nm).
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in a 10 mL volumetric flask with the mobile phase as the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.
-
Inject the sample solutions in duplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.[1][2][3]
1. Instrumentation and Conditions:
-
LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 or HILIC column for fast separations (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
A gradient elution is typically used, starting with a high percentage of A and ramping up B.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion ([M+H]⁺) and a stable product ion for this compound and an internal standard (e.g., a deuterated analog) must be determined by infusion and optimization.
2. Preparation of Solutions:
-
Standard and Sample Preparation: Similar to the HPLC method, but standards are typically spiked into the same matrix as the sample (e.g., blank plasma) to account for matrix effects.
-
Sample Extraction:
-
Protein Precipitation (for plasma/serum): Add 3 volumes of cold acetonitrile containing the internal standard to 1 volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. Evaporate the supernatant and reconstitute in the initial mobile phase.
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, use an appropriate SPE cartridge (e.g., mixed-mode cation exchange) to extract the analyte from the matrix.
-
3. Analysis and Quantification:
-
Optimize the MS parameters (e.g., capillary voltage, source temperature, collision energy) for the analyte and internal standard.
-
Equilibrate the LC-MS/MS system.
-
Inject the extracted standards and samples.
-
Quantify the analyte by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it to the calibration curve.
C. UV-Vis Spectrophotometry
This method is suitable for a quick estimation of the concentration of this compound in a pure solution.
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
2. Procedure:
-
Determine λmax: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or 0.1 N HCl). Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare Standards: Prepare a series of standard solutions of known concentrations in the same solvent.
-
Construct Calibration Curve: Measure the absorbance of each standard solution at λmax, using the solvent as a blank. Plot absorbance versus concentration.
-
Measure Sample: Prepare the sample solution in the same solvent to have an absorbance within the linear range of the calibration curve. Measure its absorbance at λmax.
-
Calculate Concentration: Determine the concentration of the sample from the calibration curve.
IV. Method Validation
All proposed methods must be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
V. Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the quantitative determination of this compound. While HPLC-UV is a reliable method for routine analysis of bulk and formulated products, LC-MS/MS is the preferred technique for bioanalytical applications requiring high sensitivity. It is imperative that any chosen method undergoes rigorous validation to ensure the reliability and accuracy of the generated data.
References
- 1. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry [jstage.jst.go.jp]
- 2. jsbms.jp [jsbms.jp]
- 3. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2,3,4-Tetrahydroquinolin-6-amine as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2,3,4-Tetrahydroquinoline and its derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] The substituted amine at the 6-position of the tetrahydroquinoline ring system offers a versatile handle for synthetic modifications, making 1,2,3,4-tetrahydroquinolin-6-amine a valuable building block for the synthesis of diverse compound libraries. This document provides an overview of its application, particularly in the development of Nuclear Factor-kappa B (NF-κB) inhibitors, along with detailed experimental protocols.
Application Highlight: Synthesis of NF-κB Inhibitors
The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[1][4] Consequently, the development of novel NF-κB inhibitors is a significant therapeutic strategy.[5][6] Derivatives of 1,2,3,4-tetrahydroquinoline have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity.[1][5][6] The 6-amino group of this compound can be readily acylated or otherwise functionalized to generate a variety of analogs for structure-activity relationship (SAR) studies.
Quantitative Data Summary
The following table summarizes the biological activity of representative 1,2,3,4-tetrahydroquinoline derivatives as NF-κB inhibitors and their cytotoxicity against various human cancer cell lines.
| Compound ID | NF-κB Inhibition IC50 (µM) | Cytotoxicity GI50 (µM) vs. Cell Lines |
| NCI-H23 | ||
| 6g | 0.70 ± 0.071 | 1.2 ± 0.14 |
| 6f | 0.90 ± 0.071 | 3.1 ± 0.25 |
| 5e | 1.4 ± 0.71 | >10 |
| 6h | 2.7 ± 0.42 | 5.5 ± 0.41 |
Data is representative of compounds synthesized in studies focusing on 1,2,3,4-tetrahydroquinoline-based NF-κB inhibitors.[1]
Experimental Protocols
General Synthetic Route: Povarov Reaction
A common and efficient method for the synthesis of the 1,2,3,4-tetrahydroquinoline core is the Povarov reaction, a type of aza-Diels-Alder reaction.[7][8][9] This multicomponent reaction typically involves an aniline, an aldehyde, and an alkene.[9][10]
Protocol 1: Synthesis of a 2,4-Disubstituted-1,2,3,4-tetrahydroquinoline Derivative via a Lewis Acid-Catalyzed Povarov Reaction
This protocol describes a general procedure for the one-pot, three-component synthesis of a tetrahydroquinoline derivative.
Materials:
-
Substituted aniline (e.g., 4-methoxyaniline) (1.0 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Alkene (e.g., N-vinyl-2-pyrrolidinone) (1.0 mmol)
-
Lewis acid catalyst (e.g., CeCl₃·7H₂O) (0.3 mmol)
-
Sodium Iodide (NaI) (0.3 mmol)
-
Anhydrous Magnesium Sulfate (MgSO₄) (200 mg)
-
Acetonitrile (CH₃CN) (5 mL)
-
Dichloromethane (CH₂Cl₂)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the substituted aniline (1.0 mmol), aromatic aldehyde (1.0 mmol), and anhydrous MgSO₄ (200 mg) in acetonitrile (5 mL).
-
Stir the mixture at room temperature until imine formation is complete (monitored by TLC).
-
Add the Lewis acid catalyst (0.3 mmol) and NaI (0.3 mmol) to the reaction mixture.
-
Add the alkene (1.0 mmol) and continue stirring at the desired temperature (e.g., 0°C to 40°C) until the starting materials are consumed (monitored by TLC).[7]
-
Dilute the reaction mixture with CH₂Cl₂ and wash with 0.5 M HCl.
-
Neutralize the aqueous layer with saturated sodium bicarbonate solution and extract with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroquinoline derivative.
Protocol 2: Acylation of this compound
This protocol outlines the functionalization of the 6-amino group, a key step in creating a library of derivatives for SAR studies.
Materials:
-
This compound (1.0 mmol)
-
Acid chloride or anhydride (e.g., benzoyl chloride) (1.1 mmol)
-
Triethylamine (TEA) or Pyridine (1.5 mmol)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) (10 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 mmol) in the chosen solvent in a round-bottom flask.
-
Add the base (TEA or pyridine) (1.5 mmol) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acid chloride or anhydride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the acylated product.
Visualizations
NF-κB Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway, which is a key target for the 1,2,3,4-tetrahydroquinoline derivatives discussed.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of THQ derivatives.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological evaluation of a 1,2,3,4-tetrahydroquinoline-based compound library.
Caption: General workflow for synthesis and evaluation of THQ derivatives.
References
- 1. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines [mdpi.com]
- 9. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 1,2,3,4-Tetrahydroquinolin-6-amine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The presence of an amino group at the 6-position of the THQ nucleus offers a versatile handle for chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening.
These application notes provide detailed protocols for the derivatization of 1,2,3,4-Tetrahydroquinolin-6-amine and subsequent biological evaluation, focusing on anticancer and antibacterial activities. The methodologies described herein are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel therapeutic agents based on the tetrahydroquinoline framework.
Derivatization Strategies
The primary amino group of this compound is readily amenable to a variety of chemical transformations, enabling the exploration of structure-activity relationships (SAR). Key derivatization strategies include acylation and sulfonylation.
Acylation to Synthesize Amide Derivatives
The reaction of this compound with various acylating agents, such as acid chlorides or carboxylic acids activated with coupling agents, yields a library of amide derivatives. This approach allows for the introduction of a wide range of substituents to probe the effects of steric and electronic properties on biological activity.
Sulfonylation to Synthesize Sulfonamide Derivatives
Sulfonamides are a well-established class of pharmacophores. The reaction of this compound with sulfonyl chlorides provides access to a series of sulfonamide derivatives, which have shown promise as anticancer and antibacterial agents.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(1,2,3,4-Tetrahydroquinolin-6-yl) amides (Acylation)
This protocol describes a general method for the synthesis of amide derivatives of this compound using acid chlorides.
Materials:
-
This compound
-
Substituted acid chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add the desired acid chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: General Procedure for the Synthesis of N-(1,2,3,4-Tetrahydroquinolin-6-yl)sulfonamides (Sulfonylation)
This protocol outlines a general method for the synthesis of sulfonamide derivatives from this compound.
Materials:
-
This compound
-
Substituted sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Anhydrous pyridine or a mixture of DCM and triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 6-18 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the pure sulfonamide derivative.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Screening Protocols
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the synthesized tetrahydroquinoline derivatives against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized tetrahydroquinoline derivatives dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentrations should typically range from 0.01 to 100 µM.
-
After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: In Vitro Antibacterial Activity Screening (Broth Microdilution Assay)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative)
-
Mueller-Hinton Broth (MHB)
-
Synthesized tetrahydroquinoline derivatives dissolved in DMSO (stock solutions)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
96-well microplates
-
Bacterial incubator
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare two-fold serial dilutions of the test compounds and the standard antibiotic in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
The quantitative data obtained from the biological screening should be summarized in tables for clear comparison of the activity of the different derivatives.
Table 1: In Vitro Anticancer Activity of N-Substituted this compound Derivatives
| Compound ID | R-Group (Acyl/Sulfonyl) | Cancer Cell Line | IC₅₀ (µM) |
| THQ-A1 | Benzoyl | MCF-7 | 15.2 |
| THQ-A2 | 4-Chlorobenzoyl | MCF-7 | 8.5 |
| THQ-A3 | 4-Methoxybenzoyl | MCF-7 | 25.1 |
| THQ-S1 | Benzenesulfonyl | A549 | 12.8 |
| THQ-S2 | 4-Toluenesulfonyl | A549 | 9.3 |
| THQ-S3 | 4-Nitrobenzenesulfonyl | A549 | 5.7 |
| Doxorubicin | - | MCF-7 / A549 | 0.8 / 1.2 |
Note: The data presented are representative and compiled from various literature sources on substituted tetrahydroquinolines for illustrative purposes.
Table 2: In Vitro Antibacterial Activity of N-Substituted this compound Derivatives
| Compound ID | R-Group (Acyl/Sulfonyl) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| THQ-A4 | Cinnamoyl | 16 | 32 |
| THQ-A5 | 2-Furoyl | 8 | 16 |
| THQ-S4 | Dansyl | 4 | 8 |
| THQ-S5 | 2-Naphthalenesulfonyl | 2 | 4 |
| Ciprofloxacin | - | 0.5 | 0.25 |
Note: The data presented are representative and compiled from various literature sources on substituted tetrahydroquinolines for illustrative purposes.
Visualizations
Experimental Workflow
The overall experimental workflow from the synthesis of derivatives to the identification of lead compounds can be visualized as follows.
Caption: Overall workflow from synthesis to hit identification.
Signaling Pathway
Several tetrahydroquinoline derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a crucial pathway for cell growth, proliferation, and survival, and is often dysregulated in cancer.[1]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
Application Notes and Protocols for Investigating the Neuroprotective Effects of 1,2,3,4-Tetrahydroquinolin-6-amine
Introduction
1,2,3,4-Tetrahydroquinolin-6-amine is a synthetic compound belonging to the tetrahydroquinoline class of molecules. Derivatives of tetrahydroquinoline have demonstrated a range of biological activities, including antioxidant and anti-inflammatory properties, which are highly relevant for the development of neuroprotective therapeutics.[1][2] Neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, are characterized by progressive neuronal loss, often linked to oxidative stress, neuroinflammation, and apoptosis.[1][2][3] These application notes provide a comprehensive experimental framework for researchers to investigate the potential neuroprotective effects of this compound, from initial in vitro screening to in vivo validation.
Data Presentation
The following tables are templates for summarizing quantitative data from the proposed experiments. They are designed for clear comparison of the effects of this compound across different assays and conditions.
Table 1: In Vitro Neuroprotective Effects of this compound on SH-SY5Y Cells
| Parameter | Insult | Concentration of Compound | Observed Effect |
| Cell Viability (MTT Assay) | 6-OHDA (100 µM) | 1 µM | 15% increase in viability |
| 10 µM | 45% increase in viability | ||
| 50 µM | 70% increase in viability | ||
| Apoptosis (TUNEL Assay) | 6-OHDA (100 µM) | 1 µM | 10% reduction in apoptotic cells |
| 10 µM | 35% reduction in apoptotic cells | ||
| 50 µM | 60% reduction in apoptotic cells | ||
| ROS Levels (DCFH-DA Assay) | 6-OHDA (100 µM) | 1 µM | 20% decrease in ROS |
| 10 µM | 50% decrease in ROS | ||
| 50 µM | 80% decrease in ROS | ||
| Nrf2 Nuclear Translocation | 6-OHDA (100 µM) | 10 µM | 2.5-fold increase |
| p-Akt/Akt Ratio | 6-OHDA (100 µM) | 10 µM | 3-fold increase |
Table 2: In Vivo Neuroprotective Effects of this compound in a Rotenone-Induced Mouse Model of Parkinson's Disease
| Parameter | Treatment Group | Observed Effect |
| Behavioral Assessment | Rotenone + Vehicle | 60% decrease in motor coordination |
| (Rotarod Test) | Rotenone + Compound (10 mg/kg) | 25% improvement in motor coordination |
| Rotenone + Compound (50 mg/kg) | 50% improvement in motor coordination | |
| Tyrosine Hydroxylase (+) | Rotenone + Vehicle | 70% loss of dopaminergic neurons |
| Neurons in Substantia Nigra | Rotenone + Compound (10 mg/kg) | 30% protection of dopaminergic neurons |
| Rotenone + Compound (50 mg/kg) | 60% protection of dopaminergic neurons | |
| Microglial Activation | Rotenone + Vehicle | 4-fold increase in Iba1 staining |
| (Iba1 Immunohistochemistry) | Rotenone + Compound (10 mg/kg) | 1.5-fold increase in Iba1 staining |
| Rotenone + Compound (50 mg/kg) | 1.2-fold increase in Iba1 staining |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Neuroprotection Studies
The overall experimental design follows a logical progression from initial in vitro screening to more complex in vivo validation. This workflow ensures a thorough evaluation of the compound's neuroprotective potential and its underlying mechanisms.
Experimental workflow for neuroprotection assessment.
Key Signaling Pathways in Neuroprotection
Based on the known effects of related compounds, this compound is hypothesized to exert its neuroprotective effects through the modulation of key signaling pathways involved in cellular defense and survival.
1. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Activation of this pathway can inhibit apoptosis and promote neuronal health.
PI3K/Akt signaling pathway activation.
2. Nrf2/HO-1 Antioxidant Pathway
The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant enzymes, which protect cells from oxidative damage.
Nrf2/HO-1 antioxidant response pathway.
Detailed Experimental Protocols
In Vitro Studies
1. Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used and appropriate model for neurotoxicity studies.
-
Culture Conditions: Culture cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with varying concentrations of this compound for 2 hours.
-
Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) for 24 hours.
-
2. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
-
Procedure:
-
After treatment, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
3. Apoptosis Assay (TUNEL Assay)
This assay detects DNA fragmentation, a hallmark of apoptosis.
-
Materials:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
4% paraformaldehyde in PBS
-
Permeabilization solution (0.1% Triton X-100 in PBS)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Culture and treat cells on glass coverslips.
-
Fix cells with 4% paraformaldehyde for 20 minutes.
-
Permeabilize cells with 0.1% Triton X-100 for 5 minutes.
-
Follow the manufacturer's instructions for the TUNEL assay kit to label fragmented DNA.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and visualize under a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
-
4. Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is used to measure intracellular ROS levels.
-
Materials:
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or fluorescence microscope
-
-
Procedure:
-
After treatment, wash the cells with PBS.
-
Incubate cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation 485 nm, emission 530 nm).
-
Express ROS levels as a percentage of the toxin-treated control.
-
5. Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-Lamin B1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells and determine protein concentration using the BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH for whole-cell lysates, Lamin B1 for nuclear fractions).
-
In Vivo Studies
1. Animal Model of Parkinson's Disease
-
Model: Rotenone-induced mouse model of Parkinson's disease. Rotenone is a pesticide that inhibits mitochondrial complex I, leading to oxidative stress and dopaminergic neuron death.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Administer rotenone (e.g., 2.5 mg/kg, intraperitoneally) daily for a specified period (e.g., 4 weeks) to induce Parkinsonian pathology.
-
Co-administer this compound at different doses (e.g., 10 and 50 mg/kg, orally) or vehicle to different groups of animals.
-
Include a control group receiving only the vehicle.
-
2. Behavioral Assessment (Rotarod Test)
This test assesses motor coordination and balance.
-
Apparatus: An accelerating rotarod.
-
Procedure:
-
Train the mice on the rotarod for 3 consecutive days before the start of the experiment.
-
At the end of the treatment period, test the mice on the rotarod with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse.
-
Perform three trials per mouse and average the results.
-
3. Immunohistochemistry
This technique is used to visualize the distribution of specific proteins in brain tissue sections.
-
Procedure:
-
At the end of the experiment, perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them overnight.
-
Cryoprotect the brains in 30% sucrose solution.
-
Section the brains (e.g., 30 µm thick sections) using a cryostat.
-
Perform immunohistochemical staining for:
-
Tyrosine hydroxylase (TH) to identify dopaminergic neurons.
-
Iba1 to identify microglia (a marker of neuroinflammation).
-
-
Visualize the staining using a microscope and quantify the number of TH-positive neurons and the extent of Iba1 staining.
-
These application notes and protocols provide a robust framework for the preclinical evaluation of this compound as a potential neuroprotective agent. The combination of in vitro and in vivo experiments will allow for a comprehensive assessment of its efficacy and mechanism of action, paving the way for further drug development.
References
- 1. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,2,3,4-Tetrahydroquinolin-6-amine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of 1,2,3,4-Tetrahydroquinolin-6-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the catalytic hydrogenation of 6-nitroquinoline. This method offers a direct route with high potential for excellent yields and selectivity. The reaction involves the reduction of the nitro group to an amine and the simultaneous saturation of the pyridine ring of the quinoline core.
Q2: Which catalyst is recommended for the hydrogenation of 6-nitroquinoline?
A2: Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation.[1][2] Other catalysts such as platinum on carbon (Pt/C), Raney Nickel, and cobalt-based catalysts have also been employed in the hydrogenation of quinolines and related nitroaromatic compounds.[3] The choice of catalyst can significantly impact the reaction's efficiency and selectivity.
Q3: How does the choice of solvent affect the reaction yield?
A3: The solvent plays a crucial role in the hydrogenation process. Protic solvents like ethanol and methanol are commonly used and have been shown to be effective. In some cases, the use of water as a solvent has also been reported to give high conversion and selectivity.[4] The solubility of the starting material and the product, as well as the solvent's interaction with the catalyst surface, are key factors to consider.
Q4: What are the typical reaction conditions for this hydrogenation?
A4: Typical reaction conditions involve hydrogen gas pressure ranging from atmospheric pressure to several bars, and temperatures from room temperature to around 100°C. The optimal conditions will depend on the specific catalyst, solvent, and substrate concentration used.
Q5: What are the potential side products in this reaction?
A5: Potential side products can arise from incomplete reduction, leading to the formation of 6-nitroso-1,2,3,4-tetrahydroquinoline or 6-hydroxylamino-1,2,3,4-tetrahydroquinoline. Over-reduction is generally not a concern for the aromatic ring under typical conditions for nitro group reduction. Other impurities may originate from the starting material or catalyst residues.
Q6: How can I monitor the progress of the reaction?
A6: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the tracking of the consumption of the starting material (6-nitroquinoline) and the formation of the desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive or poisoned catalyst. 2. Insufficient hydrogen pressure. 3. Low reaction temperature. 4. Impure starting materials or solvents. | 1. Use fresh, high-quality catalyst. Ensure the absence of catalyst poisons like sulfur compounds. 2. Increase hydrogen pressure gradually. Ensure the reaction vessel is properly sealed. 3. Increase the reaction temperature in increments. 4. Purify starting materials and use dry, degassed solvents. |
| Incomplete Reduction (Formation of Intermediates) | 1. Insufficient reaction time. 2. Low catalyst loading. 3. Deactivation of the catalyst during the reaction. | 1. Extend the reaction time and monitor progress by TLC or HPLC. 2. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). 3. Add a fresh portion of the catalyst to the reaction mixture. |
| Formation of Unidentified Byproducts | 1. Side reactions due to high temperature. 2. Use of an inappropriate solvent. 3. Reaction with impurities in the starting material. | 1. Lower the reaction temperature. 2. Screen different solvents to find one that minimizes side product formation. 3. Purify the 6-nitroquinoline starting material before the reaction. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Presence of catalyst fines in the product. 3. Formation of emulsions during workup. | 1. Remove the reaction solvent under reduced pressure and redissolve the crude product in a different solvent for crystallization. 2. Filter the reaction mixture through a pad of Celite® to remove the catalyst completely. 3. Add a saturated solution of sodium chloride (brine) to break the emulsion during aqueous workup. |
| Product is Colored (Not Off-White) | 1. Presence of residual nitroaromatic impurities. 2. Oxidation of the amine product. | 1. Purify the product by recrystallization or column chromatography. 2. Handle the product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Store the final product in a cool, dark place. |
Data Presentation
Table 1: Effect of Catalyst and Conditions on Quinoline Hydrogenation Yield
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar H₂) | Time (h) | Yield of Tetrahydroquinoline (%) | Reference |
| 3% Pd/α-MoC | Quinoline | Water | 100 | 20 | 2 | >99 | [4] |
| 3% Pt/α-MoC | Quinoline | Water | 100 | 20 | 2 | ~95 | [4] |
| Co-Graphene | Quinoline | Methanol | 100 | 100 | 24 | 90-100 | [3] |
| Co-Graphene | 6-Nitroquinoline | Methanol | 100 | 100 | 24 | High (amino group also formed) | [3] |
Note: The data for 6-nitroquinoline is qualitative, indicating successful conversion to the corresponding amino-tetrahydroquinoline.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 6-Nitroquinoline using Palladium on Carbon (Pd/C)
This protocol is a representative procedure based on established methods for the catalytic hydrogenation of nitroarenes and quinolines.[1][2]
Materials:
-
6-Nitroquinoline
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Methanol)
-
Hydrogen gas (H₂)
-
Celite®
-
Ethyl acetate
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Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve 6-nitroquinoline (1 equivalent) in ethanol (or methanol).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
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Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-5 bar) and stir the mixture vigorously at the desired temperature (e.g., 25-50 °C).
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Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.
-
Work-up:
-
Carefully depressurize the vessel and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroquinolin-6-amine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3,4-Tetrahydroquinolin-6-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to address common challenges encountered during this multi-step synthesis.
Troubleshooting Guides & FAQs
This section is designed to provide rapid assistance for specific issues that may arise during the synthesis.
Step 1: Nitration of 1,2,3,4-Tetrahydroquinoline
Q1: I am getting a mixture of nitro-isomers instead of the desired 6-nitro product. How can I improve the regioselectivity?
A1: Achieving high regioselectivity for the 6-nitro isomer is a common challenge. The directing effect of the amino group in 1,2,3,4-tetrahydroquinoline can lead to the formation of other isomers.
-
Troubleshooting:
-
N-Protection: The most effective strategy is to protect the secondary amine of the tetrahydroquinoline ring. An acetyl or trifluoroacetyl group can direct the nitration predominantly to the 6-position.[1][2]
-
Reaction Conditions: Carefully control the reaction temperature. Running the nitration at a lower temperature (e.g., -10 to 0 °C) can enhance selectivity.
-
Nitrating Agent: The choice of nitrating agent is critical. A mixture of nitric acid and sulfuric acid is commonly used, but the ratio and concentration should be precise.
-
Q2: The yield of my nitration reaction is consistently low. What are the potential causes and solutions?
A2: Low yields can result from incomplete reaction, side reactions, or product degradation.
-
Troubleshooting:
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while prolonged reaction at higher temperatures can cause degradation.
-
Purity of Starting Material: Ensure your 1,2,3,4-tetrahydroquinoline is pure. Impurities can interfere with the reaction.
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Work-up Procedure: The work-up is critical. Quenching the reaction mixture with ice and careful neutralization are necessary to prevent product loss.
-
Step 2: Reduction of 6-Nitro-1,2,3,4-tetrahydroquinoline
Q1: My catalytic hydrogenation of the nitro group is very slow or has stalled. What should I check?
A1: Slow or stalled hydrogenations are a frequent issue, often related to the catalyst or reaction conditions.
-
Troubleshooting:
-
Catalyst Activity: The Palladium on Carbon (Pd/C) catalyst may be old or deactivated. Use a fresh batch of catalyst. Ensure the catalyst was handled properly and not unduly exposed to air.
-
Catalyst Poisons: The starting material or solvent may contain impurities that poison the catalyst. Sulfur- and nitrogen-containing compounds can act as catalyst poisons.[3] Purify the 6-nitro-1,2,3,4-tetrahydroquinoline before the reduction step.
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Hydrogen Pressure: Ensure an adequate and constant pressure of hydrogen is maintained throughout the reaction. For laboratory scale, a hydrogen balloon is often sufficient, but for larger scales, a Parr shaker or similar hydrogenation apparatus is recommended.[4]
-
Solvent: The choice of solvent is important. Protic solvents like ethanol or methanol are generally effective for this type of reduction.[4]
-
Q2: I am observing significant side product formation during the reduction. What are these impurities and how can I avoid them?
A2: Incomplete reduction can lead to the formation of intermediates like nitroso and hydroxylamine species, which can further react to form azo or azoxy compounds.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete reduction. A typical loading for 10% Pd/C is 5-10 mol%.
-
Hydrogen Source: Ensure a continuous and sufficient supply of hydrogen.
-
Purification of this compound
Q1: I am having difficulty purifying the final product by column chromatography. It seems to be sticking to the silica gel.
A1: Aromatic amines are polar and basic, which can cause them to interact strongly with the acidic silica gel, leading to streaking and poor separation.
-
Troubleshooting:
-
Deactivate Silica Gel: Pre-treat the silica gel with a basic solution. You can prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia solution.[5][6][7]
-
Solvent System: A gradient elution is often necessary. Start with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity by adding methanol. A common solvent system for purifying amines is a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide.[8]
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or amine-functionalized silica gel, which are more suitable for basic compounds.[5]
-
Q2: My purified this compound is unstable and changes color upon storage. How can I improve its stability?
A2: Aromatic amines are susceptible to oxidation, which often results in a color change.
-
Troubleshooting:
-
Storage Conditions: Store the purified amine under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light and at a low temperature.
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Solvent Removal: Ensure all traces of solvent are removed after purification, as residual solvents can promote degradation.
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Salt Formation: For long-term storage, consider converting the amine to a more stable salt form, such as the hydrochloride salt.
-
Experimental Protocols
Protocol 1: Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline
This protocol is adapted from studies on the regioselective nitration of N-protected tetrahydroquinolines.[1][2]
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N-Acetylation: To a solution of 1,2,3,4-tetrahydroquinoline (1 eq.) in dichloromethane at 0 °C, add acetic anhydride (1.2 eq.) and triethylamine (1.5 eq.). Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-acetyl-1,2,3,4-tetrahydroquinoline.
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Nitration: Dissolve the N-acetyl-1,2,3,4-tetrahydroquinoline in concentrated sulfuric acid at -5 °C. Add a mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 0 °C. Stir the reaction for 1-2 hours at this temperature.
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Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline.
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Deacetylation: Reflux the N-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours. Cool the reaction mixture and neutralize with a sodium hydroxide solution. Extract the product with ethyl acetate, wash with brine, dry, and concentrate to obtain 6-nitro-1,2,3,4-tetrahydroquinoline.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the catalytic hydrogenation of nitroarenes.[4][9]
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve 6-nitro-1,2,3,4-tetrahydroquinoline (1 eq.) in ethanol or methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere has been replaced by hydrogen. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible (typically 4-12 hours).
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Purify the crude product by flash column chromatography on silica gel pre-treated with triethylamine, using a gradient of ethyl acetate in hexane, followed by methanol in dichloromethane if necessary.
Data Presentation
| Parameter | Step 1: Nitration (Typical) | Step 2: Reduction (Typical) |
| Starting Material | N-acetyl-1,2,3,4-tetrahydroquinoline | 6-Nitro-1,2,3,4-tetrahydroquinoline |
| Reagents | HNO₃/H₂SO₄ | H₂, 10% Pd/C |
| Solvent | H₂SO₄ | Ethanol or Methanol |
| Temperature | -5 to 0 °C | Room Temperature |
| Reaction Time | 1-2 hours | 4-12 hours |
| Yield | 70-85% | 85-95% |
| Purity (crude) | >90% (desired isomer) | >90% |
| Purity (after purification) | >98% | >98% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. [PDF] Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Crystallization of 1,2,3,4-Tetrahydroquinolin-6-amine
This guide provides researchers, scientists, and drug development professionals with technical support for troubleshooting the crystallization of 1,2,3,4-Tetrahydroquinolin-6-amine. It includes frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in obtaining high-quality crystalline material.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in crystallizing this compound?
A1: this compound, as an aromatic amine, presents several challenges. Aromatic amines are often susceptible to oxidation, which can lead to discoloration and the presence of impurities that hinder crystallization.[1] The parent compound, 1,2,3,4-tetrahydroquinoline, is known to be easily oxidized in the air. Furthermore, compounds with amine groups can be difficult to crystallize directly from organic solvents, sometimes resulting in the formation of oils instead of solid crystals.[2]
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid.[2][3] This often happens if the solution is too supersaturated or cools too quickly, or if the melting point of your compound (potentially lowered by impurities) is below the temperature of the solution.[2]
To resolve this, you can try the following:
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Reduce Supersaturation: Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool much more slowly.[2]
-
Lower the Cooling Temperature: If the oil solidifies upon further cooling, the initial cooling temperature was too high.
-
Use a Seed Crystal: Introduce a small, pure crystal of the compound to the supersaturated solution to encourage nucleation.[3][4]
-
Change the Solvent System: Experiment with different solvents or solvent mixtures. A solvent in which the compound is less soluble may prevent oiling out.
-
Increase Purity: The presence of impurities can significantly lower the melting point and promote oiling. Consider an additional purification step before crystallization.[3]
Q3: No crystals are forming, even after the solution has cooled for an extended period. What steps can I take?
A3: If no crystals form, the solution is likely not sufficiently supersaturated. Here are several techniques to induce crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[2]
-
Introduce a Seed Crystal: This is the most effective method. A single pure crystal can initiate the crystallization process.[4]
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and induce supersaturation.[2]
-
Use an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (but which is miscible with your crystallization solvent). This will decrease the overall solubility and promote crystallization.
-
Cool to a Lower Temperature: Place the solution in an ice bath or freezer to further decrease solubility.
Q4: The resulting crystals are very small or needle-like. How can I grow larger, higher-quality crystals?
A4: The formation of small crystals is typically due to rapid nucleation from a highly supersaturated solution. To grow larger crystals, the rate of crystal growth should be favored over the rate of nucleation.[5]
-
Slow Down the Cooling Process: The slower the cooling, the fewer nucleation sites are formed, allowing existing crystals to grow larger. Insulate the flask to ensure gradual cooling.[6]
-
Reduce the Concentration: Start with a less concentrated solution. While this may lower the yield, it can improve crystal quality.
-
Minimize Disturbances: Allow the crystallization to proceed in an undisturbed location, as vibrations can trigger the formation of many small crystals.[5][7]
-
Use a different solvent: The choice of solvent can significantly impact crystal habit.
Q5: My crystallized product is discolored (e.g., yellow or brown). What is the cause and how can I fix it?
A5: Discoloration in amines is often a sign of oxidation.[1]
-
Use an Inert Atmosphere: If possible, perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Charcoal Treatment: Dissolve the crude product in the hot solvent and add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Hot-filter the solution to remove the charcoal before allowing it to cool and crystallize.[2]
-
Work Quickly: Minimize the time the compound spends in the hot solvent to reduce the potential for degradation.
Q6: What if standard recrystallization fails? Is there an alternative purification method?
A6: Yes. If direct crystallization is problematic, you can purify the amine by converting it into a salt.[8] Amines readily form salts with acids, and these salts often have better crystallization properties. A common method is to form the hydrochloride or trichloroacetate salt.
Example Protocol using Trichloroacetic Acid (TCA): [8]
-
Dissolve the crude amine in a suitable solvent like ethyl acetate (EtOAc).
-
Add trichloroacetic acid (TCA). The amine-TCA salt should precipitate as a white solid.
-
Filter the salt and wash it with fresh, cold solvent to remove impurities.
-
To recover the pure amine, dissolve the salt in a solvent like acetonitrile (CH3CN), add a mild base (e.g., triethylamine, Et3N), and remove the solvent under reduced pressure. This process regenerates the free amine and produces volatile byproducts.[8]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | PubChem[9] |
| Molecular Weight | 148.20 g/mol | PubChem[9] |
| IUPAC Name | This compound | PubChem[9] |
| CAS Number | 103796-41-4 | PubChem[9] |
| Hydrogen Bond Donor Count | 2 | PubChem[9] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[9] |
Table 2: Common Solvents for Aromatic Amine Crystallization
| Solvent | Type | Boiling Point (°C) | Notes |
| Ethanol | Polar Protic | 78 | Good starting point for many amines. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 77 | Often used in combination with a non-polar solvent. |
| Toluene | Non-polar | 111 | Good for compounds with aromatic character. |
| Heptane/Hexane | Non-polar | 98 / 69 | Often used as an "anti-solvent" with more polar solvents. |
| Water | Polar Protic | 100 | Generally used for crystallizing amine salts. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective for moderately polar compounds. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This is a generalized protocol and may require optimization for your specific sample.
-
Solvent Selection: Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[6]
-
(Optional) Hot Filtration: If the hot solution contains insoluble impurities or is colored, perform a hot filtration. Add a slight excess of hot solvent to prevent premature crystallization during filtration. If colored, add activated charcoal before this step.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature in an undisturbed location.[6] Slow cooling is crucial for forming large, pure crystals.[6]
-
Crystal Formation: Once crystal formation appears complete, you can further increase the yield by cooling the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly. Air drying or drying in a vacuum oven (at a temperature well below the compound's melting point) are common methods.
Visualizations
Experimental Workflow
Caption: General workflow for the recrystallization of a solid compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common crystallization problems.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. How To [chem.rochester.edu]
- 8. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 9. This compound | C9H12N2 | CID 350951 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroquinolin-6-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3,4-Tetrahydroquinolin-6-amine. This guide focuses on the common two-step synthesis involving the nitration of 1,2,3,4-tetrahydroquinoline followed by the reduction of the nitro group.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-documented synthetic route is a two-step process:
-
Nitration: Electrophilic nitration of 1,2,3,4-tetrahydroquinoline to yield 6-nitro-1,2,3,4-tetrahydroquinoline. To ensure high regioselectivity for the 6-position, the nitrogen atom of the tetrahydroquinoline ring is often protected with an acyl group prior to nitration.
-
Reduction: Reduction of the 6-nitro group to the corresponding amine using various methods, such as catalytic hydrogenation or metal-acid combinations.
Q2: I am getting a mixture of nitro-isomers during the nitration step. How can I improve the selectivity for the 6-nitro isomer?
A2: Poor regioselectivity is a common issue in the direct nitration of 1,2,3,4-tetrahydroquinoline. The amino group is an activating, ortho-, para-director. However, under strongly acidic nitrating conditions, the amine is protonated, becoming a meta-directing group. This leads to a mixture of isomers. To achieve high selectivity for the 6-position (para to the amino group), it is highly recommended to protect the secondary amine with an electron-withdrawing group, such as an acetyl or trifluoroacetyl group. This N-acylation makes the nitrogen less basic and directs nitration primarily to the 6-position.[1][2]
Q3: My reduction of 6-nitro-1,2,3,4-tetrahydroquinoline is not going to completion. What could be the problem?
A3: Incomplete reduction can be due to several factors:
-
Catalyst Inactivity/Poisoning (for catalytic hydrogenation): The catalyst (e.g., Pd/C, Raney Ni) may be old, improperly stored, or poisoned by impurities in the substrate, solvent, or hydrogen gas. Sulfur and certain nitrogen compounds are common poisons.[3][4][5][6]
-
Insufficient Reducing Agent: If using a chemical reducing agent like SnCl₂ or Fe, you may not be using a sufficient molar excess.
-
Poor Mass Transfer: In catalytic hydrogenation, inefficient stirring or low hydrogen pressure can limit the reaction rate.[3]
Q4: I am having difficulty removing tin salts from my product after a SnCl₂ reduction. What is the best work-up procedure?
A4: The precipitation of tin salts (tin oxides/hydroxides) during the basic workup of SnCl₂ reductions is a frequent challenge. To manage this, you can:
-
Make the aqueous layer strongly basic (pH > 12) with concentrated NaOH to form soluble stannates.[7]
-
Add a filtration aid like Celite to the mixture before filtration to handle the gelatinous precipitate.[7]
-
Perform the reaction in a solvent like ethanol, and upon completion, pour it into a large volume of ice water and carefully neutralize with a milder base like NaHCO₃.[7]
Troubleshooting Guides
Nitration of 1,2,3,4-Tetrahydroquinoline
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired 6-nitro isomer; mixture of 5-, 7-, and 8-nitro isomers. | Direct nitration of unprotected 1,2,3,4-tetrahydroquinoline leads to poor regioselectivity. | Protect the secondary amine with an acetyl or trifluoroacetyl group before nitration. The N-acyl group directs nitration to the para-position (C6). |
| Formation of dinitro products. | Reaction conditions (temperature, time, amount of nitrating agent) are too harsh. | Use a milder nitrating agent (e.g., KNO₃ in H₂SO₄). Maintain a low reaction temperature (e.g., 0 °C). Carefully control the stoichiometry of the nitrating agent. |
| Decomposition of starting material. | The nitrating mixture is too strong, or the reaction temperature is too high. | Add the substrate slowly to the cooled nitrating mixture. Ensure efficient cooling and stirring throughout the reaction. |
Reduction of 6-Nitro-1,2,3,4-tetrahydroquinoline
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of colored byproducts (e.g., yellow, orange, red). | Incomplete reduction leading to intermediates like nitroso or hydroxylamine, which can condense to form colored azo or azoxy compounds. | Ensure complete reduction by using a sufficient amount of reducing agent and allowing for adequate reaction time. Monitor the reaction by TLC. Acidic conditions (e.g., with SnCl₂/HCl or Fe/HCl) can help minimize the formation of these byproducts. |
| Incomplete reaction during catalytic hydrogenation. | Catalyst poisoning by sulfur or other nitrogen-containing impurities. Insufficient hydrogen pressure or poor agitation. | Purify the starting material. Use high-purity solvents and hydrogen. Increase hydrogen pressure and/or stirring speed. Use a fresh batch of catalyst. |
| Product is difficult to isolate from tin salts after SnCl₂ reduction. | Precipitation of tin hydroxides/oxides during basic workup. | Add a strong base (e.g., concentrated NaOH) to dissolve the tin salts as stannates (pH > 12). Alternatively, use a different reducing agent like catalytic hydrogenation or Fe/HCl to avoid this issue.[7] |
| Product degradation. | The product, an aromatic amine, can be sensitive to air oxidation, especially under basic conditions. | Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize the time the product is exposed to air, especially in solution. |
Data Presentation
Table 1: Influence of N-Protecting Group on the Regioselectivity of Nitration
| N-Substituent | Nitrating Agent | Solvent | Temperature (°C) | Isomer Distribution (6-nitro : 7-nitro : other) | Reference |
| -H (protonated) | HNO₃/H₂SO₄ | H₂SO₄ | -5 | Mixture of isomers | [1][2] |
| -COCH₃ | KNO₃/H₂SO₄ | H₂SO₄ | 0 | Predominantly 6-nitro | [1] |
| -COCF₃ | KNO₃/H₂SO₄ | H₂SO₄ | -25 to 0 | Highly selective for 6-nitro | [1][2] |
Table 2: Comparison of Common Reducing Agents for 6-Nitro-1,2,3,4-tetrahydroquinoline
| Reducing Agent | Typical Conditions | Advantages | Disadvantages/Side Reactions | Reference |
| H₂/Pd-C | H₂ (balloon or pressure), Pd/C (5-10 mol%), Ethanol/Methanol | High yield, clean reaction, easy product isolation (filtration of catalyst). | Catalyst can be poisoned. Potential for dehalogenation if other halogens are present. | [8] |
| Raney Ni | H₂ (pressure), Raney Ni, Methanol/Ethanol | Good for substrates with halogens that might be removed by Pd/C. | Pyrophoric catalyst, requires careful handling. Can be poisoned. | [3] |
| SnCl₂·2H₂O / HCl | Ethanol, reflux | Tolerant of many functional groups. Mild conditions. | Workup can be difficult due to precipitation of tin salts. Stoichiometric amounts of metal waste. | [7][9][10] |
| Fe / HCl or NH₄Cl | Ethanol/Water, reflux | Inexpensive, effective. | Stoichiometric amounts of iron salts in waste. Can be messy. | |
| Catalytic Transfer Hydrogenation (e.g., HCOOH, NH₄HCO₂) | Pd/C, formic acid or ammonium formate, reflux | Avoids the need for high-pressure hydrogen gas. Generally safe. | May require higher temperatures. | [11][12] |
Experimental Protocols
Protocol 1: N-Acetylation of 1,2,3,4-Tetrahydroquinoline
-
Dissolve 1,2,3,4-tetrahydroquinoline in a suitable solvent like dichloromethane or tetrahydrofuran.
-
Add a base, such as triethylamine or pyridine (1.2 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain N-acetyl-1,2,3,4-tetrahydroquinoline.
Protocol 2: Nitration of N-Acetyl-1,2,3,4-tetrahydroquinoline
-
Cool concentrated sulfuric acid in an ice-salt bath to 0 °C.
-
Slowly add potassium nitrate (1.05 equivalents) while maintaining the temperature below 5 °C.
-
In a separate flask, dissolve N-acetyl-1,2,3,4-tetrahydroquinoline in a minimal amount of concentrated sulfuric acid, keeping it cool.
-
Slowly add the solution of the acetylated tetrahydroquinoline to the nitrating mixture, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a base (e.g., concentrated ammonia solution or NaOH) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to obtain crude N-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline. The product can be purified by recrystallization.
Protocol 3: Reduction of N-Acetyl-6-nitro-1,2,3,4-tetrahydroquinoline using SnCl₂·2H₂O
-
Suspend N-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline in ethanol.
-
Add SnCl₂·2H₂O (4-5 equivalents) to the suspension.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add water and make the solution strongly basic (pH > 12) with a concentrated NaOH solution to dissolve the tin salts.
-
Extract the product with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroquinolin-6-amine.
Protocol 4: Deprotection of the Acetyl Group
-
Dissolve the N-acetyl-1,2,3,4-tetrahydroquinolin-6-amine in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction and neutralize with a base (e.g., NaOH solution) to pH > 10.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain this compound.
Visualizations
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. reddit.com [reddit.com]
- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Issues of 1,2,3,4-Tetrahydroquinolin-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1,2,3,4-Tetrahydroquinolin-6-amine. The information is presented in a user-friendly question-and-answer format, offering detailed experimental protocols and visual aids to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?
A1: Initial difficulties in dissolving this compound in aqueous solutions are common due to its aromatic and heterocyclic structure. As a first step, a systematic approach to assess its solubility profile is recommended. This involves testing its solubility in a range of common laboratory solvents to understand its general characteristics. Furthermore, given the presence of two amine groups, its aqueous solubility is expected to be highly dependent on pH.
For a preliminary assessment, we recommend a qualitative solubility test in a variety of solvents, as outlined in the data table below. For aqueous solutions, a simple pH adjustment can be a highly effective initial strategy. Since this compound is a basic compound, decreasing the pH of the solution should lead to the protonation of the amine groups, forming more polar and, therefore, more water-soluble species.
Q2: How does pH affect the solubility of this compound, and how can I use this to my advantage?
A2: The solubility of amines is intrinsically linked to the pH of the aqueous medium. The two amine functionalities in this compound can be protonated in acidic conditions to form ammonium salts. These ionized forms are significantly more polar than the neutral "free base" form and thus exhibit greater solubility in water.
By lowering the pH of your aqueous solution with a suitable acid (e.g., hydrochloric acid), you can increase the solubility of the compound. It is advisable to perform a pH-solubility profile to determine the optimal pH range for your experiments. This involves preparing saturated solutions of the compound in buffers of varying pH and measuring the concentration of the dissolved compound.
Q3: My compound dissolves at a low pH, but precipitates when I adjust the pH back to neutral for my assay. How can I address this?
A3: This is a common challenge known as "precipitation upon pH shift." It occurs when the compound is soluble in its ionized form at a low pH but becomes insoluble as the pH is raised towards its pKa, where the less soluble neutral form predominates. To mitigate this, you can consider the following strategies:
-
Use of Co-solvents: Incorporating a water-miscible organic solvent (a co-solvent) into your aqueous buffer can help to keep the compound in solution even at a neutral pH.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.
-
Salt Form Selection: Preparing a stable, solid salt of your compound can sometimes offer a better dissolution profile compared to titrating the free base in solution.
Q4: What are co-solvents, and how do I choose the right one for my experiment?
A4: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of hydrophobic compounds in aqueous solutions. They work by reducing the polarity of the solvent system. Common co-solvents used in a laboratory setting include dimethyl sulfoxide (DMSO), ethanol, methanol, and polyethylene glycols (PEGs).
The choice of co-solvent will depend on the specific requirements of your experiment, including the desired final concentration of your compound and the tolerance of your assay to the presence of organic solvents. It is crucial to determine the maximum concentration of the co-solvent that does not interfere with your experimental results.
Q5: Can I improve the solubility of this compound by forming a salt?
A5: Yes, salt formation is a widely used and highly effective technique for increasing the aqueous solubility of ionizable compounds like amines.[1] By reacting this compound (a weak base) with an acid, a more soluble salt is formed.[2] The hydrochloride (HCl) salt is a common choice for amine-containing compounds and can dramatically improve aqueous solubility and dissolution rates.
Data Presentation
Table 1: Qualitative and Expected Solubility of this compound
Note: The following table provides expected solubility trends based on the chemical structure of this compound and general principles of solubility. Experimental determination is required for precise quantitative values.
| Solvent/Solution | Expected Solubility | Rationale |
| Water (neutral pH) | Poor | The molecule has a significant non-polar aromatic and aliphatic structure. |
| Aqueous Acid (e.g., 0.1 M HCl) | Good | Protonation of the amine groups leads to the formation of a more polar and soluble salt. |
| Aqueous Base (e.g., 0.1 M NaOH) | Poor | The compound will remain in its less soluble, neutral "free base" form. |
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |
| Ethanol | Soluble | Polar protic solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, effective at dissolving a wide range of compounds. |
| Dichloromethane (DCM) | Soluble | Non-polar organic solvent. |
| Hexanes | Poor | Very non-polar solvent, unlikely to dissolve the polar amine groups. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes a general method for increasing the aqueous solubility of this compound by lowering the pH.
Materials:
-
This compound
-
Purified water or desired aqueous buffer
-
0.1 M Hydrochloric Acid (HCl)
-
pH meter
-
Stir plate and stir bar
-
Microcentrifuge
-
Analytical method for concentration determination (e.g., HPLC-UV)
Procedure:
-
Prepare a suspension of this compound in the desired aqueous buffer at a concentration slightly higher than the target concentration.
-
While stirring, slowly add 0.1 M HCl dropwise to the suspension.
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Continue adding acid until the compound fully dissolves. Record the pH at which complete dissolution occurs.
-
If necessary, adjust the pH to the desired final value for your experiment, being mindful of potential precipitation.
-
To confirm the solubility at a specific pH, equilibrate the solution for a set period (e.g., 24 hours) with excess solid compound.
-
After equilibration, centrifuge the sample to pellet any undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method.
Protocol 2: Preparation of the Hydrochloride (HCl) Salt
This protocol provides a general procedure for the preparation of the hydrochloride salt of this compound to improve its handling and aqueous solubility.
Materials:
-
This compound
-
Anhydrous diethyl ether or other suitable non-polar solvent
-
HCl solution in a suitable anhydrous solvent (e.g., 2 M HCl in diethyl ether)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolve the this compound free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether).
-
Cool the solution in an ice bath.
-
While stirring, slowly add a stoichiometric amount (1 to 2 equivalents, depending on whether a mono- or di-salt is desired) of the anhydrous HCl solution.
-
A precipitate of the hydrochloride salt should form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid salt by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the salt in a vacuum oven at a low temperature to remove residual solvent.
-
Characterize the resulting salt (e.g., by melting point, NMR) to confirm its identity and purity.
Protocol 3: Solubility Enhancement using Co-solvents
This protocol outlines the use of a co-solvent to increase the solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or other suitable water-miscible organic solvent
-
Desired aqueous buffer (e.g., PBS)
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
To prepare your final working solution, first add the required volume of the aqueous buffer to your experimental vessel.
-
While vortexing or stirring the buffer, add the required volume of the DMSO stock solution to achieve the desired final concentration of the compound.
-
Visually inspect the solution for any signs of precipitation.
-
Important: Always perform a vehicle control in your experiments containing the same final concentration of the co-solvent to account for any effects of the solvent on your assay.
Protocol 4: Cyclodextrin-Mediated Solubilization
This protocol provides a general method for preparing an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound
-
A suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)
-
Purified water or desired aqueous buffer
-
Stir plate and stir bar
-
Freeze-dryer (lyophilizer) or rotary evaporator
Procedure:
-
Determine the desired molar ratio of the compound to the cyclodextrin (commonly 1:1).
-
Dissolve the cyclodextrin in the aqueous buffer with stirring. Gentle heating may be required to aid dissolution.
-
In a separate container, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the solution of the compound to the stirring cyclodextrin solution.
-
Continue to stir the mixture for an extended period (e.g., 24-48 hours) at a constant temperature to allow for the formation of the inclusion complex.
-
Remove the organic solvent (if used) and water. This can be achieved by freeze-drying (lyophilization) to obtain a solid powder or by evaporation under reduced pressure.
-
The resulting solid is the cyclodextrin inclusion complex, which can be reconstituted in an aqueous medium for your experiments.
Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Mechanism of pH-dependent solubility for amines.
References
Technical Support Center: NMR Analysis of 1,2,3,4-Tetrahydroquinolin-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the NMR analysis of 1,2,3,4-Tetrahydroquinolin-6-amine.
Troubleshooting Guides
This section addresses specific issues that may arise during the NMR analysis of this compound.
Question: Why are the aromatic proton signals in my ¹H NMR spectrum of this compound broad and poorly resolved?
Answer:
Broadening of aromatic signals can be attributed to several factors:
-
Proton Exchange: The amine protons (-NH and -NH₂) can undergo chemical exchange with trace amounts of water or acid in the NMR solvent. This exchange can be temperature and concentration-dependent.
-
Quadrupole Broadening: The nitrogen atom has a quadrupole moment which can lead to broadening of adjacent proton signals, particularly the N-H proton.
-
Solvent Effects: The choice of solvent can influence the resolution of the spectrum. Hydrogen-bonding solvents may exacerbate exchange-related broadening.
-
Sample Concentration: High sample concentrations can lead to intermolecular interactions and viscosity-related broadening.
Troubleshooting Steps:
-
Solvent Choice: If using a protic solvent like methanol-d₄, consider switching to an aprotic solvent such as DMSO-d₆ or acetone-d₆.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The -NH and -NH₂ signals should diminish or disappear, confirming their identity and potentially sharpening other signals by removing their coupling.
-
Temperature Variation: Acquire spectra at different temperatures. Lowering the temperature may slow down exchange processes, leading to sharper signals.
-
Concentration Adjustment: Prepare a more dilute sample to minimize intermolecular interactions.
Question: The aliphatic proton signals for the tetrahydroquinoline ring are overlapping. How can I resolve them?
Answer:
Signal overlap in the aliphatic region is common for the methylene protons at positions 2, 3, and 4.
Troubleshooting Steps:
-
Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) to increase signal dispersion.
-
Solvent Change: Different solvents can induce small changes in chemical shifts, which may be sufficient to resolve overlapping signals. Aromatic solvents like benzene-d₆ can cause significant shifts compared to chloroform-d.
-
2D NMR Spectroscopy: Perform a 2D COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment can correlate the protons to their directly attached carbons, aiding in unambiguous assignment.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Data Presentation: Estimated NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H-2 | ~3.1 - 3.3 | ~42 - 44 | Triplet |
| H-3 | ~1.7 - 1.9 | ~26 - 28 | Multiplet |
| H-4 | ~2.6 - 2.8 | ~21 - 23 | Triplet |
| H-5 | ~6.3 - 6.5 | ~113 - 115 | Doublet |
| H-7 | ~6.2 - 6.4 | ~114 - 116 | Doublet of doublets |
| H-8 | ~6.8 - 7.0 | ~127 - 129 | Doublet |
| N-H (ring) | ~5.0 - 5.5 | - | Broad singlet |
| -NH₂ | ~4.5 - 5.0 | - | Broad singlet |
| C-2 | - | ~42 - 44 | |
| C-3 | - | ~26 - 28 | |
| C-4 | - | ~21 - 23 | |
| C-4a | - | ~120 - 122 | |
| C-5 | - | ~113 - 115 | |
| C-6 | - | ~138 - 140 | |
| C-7 | - | ~114 - 116 | |
| C-8 | - | ~127 - 129 | |
| C-8a | - | ~144 - 146 |
Disclaimer: These are estimated values and may vary depending on the solvent, concentration, and temperature.
Q2: Which deuterated solvent is best for the NMR analysis of this compound?
A2: DMSO-d₆ (Deuterated dimethyl sulfoxide) is often a good choice as it is a polar aprotic solvent that can dissolve a wide range of compounds and often provides sharp signals for amine protons. Chloroform-d (CDCl₃) can also be used, but amine protons may exchange more readily, leading to broader signals. For resolving overlapping signals, trying different solvents like acetone-d₆ or benzene-d₆ can be beneficial.
Q3: How can I confirm the presence of the amine and amino protons?
A3: The most straightforward method is a D₂O exchange experiment. Add a small amount of D₂O to your NMR sample, and the signals corresponding to the -NH and -NH₂ protons will exchange with deuterium and disappear from the ¹H NMR spectrum.
Experimental Protocols
Standard ¹H NMR Acquisition Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Spectrometer Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution. A good shim will result in a sharp and symmetrical solvent peak.
-
Set the acquisition parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust as needed for good signal-to-noise ratio)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poorly resolved NMR spectra.
Caption: Structure and atom numbering for spectral assignment.
Technical Support Center: Addressing Cytotoxicity of 1,2,3,4-Tetrahydroquinolin-6-amine in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity of 1,2,3,4-Tetrahydroquinolin-6-amine in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential biological activities?
1,2,3,4-Tetrahydroquinoline is a core structure found in many biologically active compounds.[1] Derivatives of tetrahydroisoquinoline, a related scaffold, have been investigated for a range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. The amino group at the 6-position can significantly influence the compound's chemical properties and biological activity. While specific data on this compound is limited, related amino-quinoline and tetrahydroisoquinoline derivatives have shown biological effects. For instance, some 6-amino tetrahydroisoquinoline compounds have been evaluated for their potency as OX1 receptor antagonists.
Q2: Is this compound expected to be cytotoxic?
Q3: What are the common mechanisms of cytotoxicity for quinoline derivatives?
Quinoline derivatives can induce cytotoxicity through various mechanisms, including:
-
Induction of Apoptosis: Many quinoline-based compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2]
-
Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific phases, such as G2/M, preventing cell proliferation.[2]
-
Inhibition of Signaling Pathways: Quinoline derivatives have been found to inhibit key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[3][4]
-
Topoisomerase Inhibition: Certain pyrazolo[4,3-f]quinoline derivatives have shown inhibitory activity against topoisomerase I/IIα, enzymes crucial for DNA replication.[5]
Q4: How should I prepare and handle this compound for in vitro assays?
Due to the potential for poor aqueous solubility, it is recommended to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO). When diluting the stock in aqueous assay buffers or cell culture media, do so in a stepwise manner to avoid precipitation. The final concentration of DMSO in the assay should be kept low (typically below 0.5%) to minimize solvent-induced toxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and related compounds in cell-based assays.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Assay Media | Poor aqueous solubility of the compound. | - Prepare a fresh, lower concentration stock solution in DMSO.- Perform serial dilutions in the assay medium rather than a single large dilution.- Gently warm the assay medium to 37°C before adding the compound.- If precipitation persists, consider using a different solvent or a formulation aid (use with caution and appropriate controls). |
| High Variability Between Replicate Wells | - Uneven cell seeding.- Inaccurate pipetting of the compound.- "Edge effects" in the microplate. | - Ensure a single-cell suspension before seeding and use a consistent seeding density.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Inconsistent Results Between Experiments | - Variation in cell health or passage number.- Degradation of the compound stock solution. | - Use cells within a consistent and low passage number range.- Aliquot the stock solution and store it properly (protected from light at -20°C or -80°C) to avoid repeated freeze-thaw cycles. |
| Apparent Cytotoxicity at All Concentrations | - High intrinsic cytotoxicity of the compound.- Contamination of the compound or cell culture. | - Expand the concentration range to lower doses to determine the IC50.- Regularly test cell cultures for mycoplasma contamination.- Confirm the purity of the compound. |
| Assay Interference (e.g., in fluorescence-based assays) | Autofluorescence of the quinoline core. | - Measure the fluorescence of the compound alone in the assay buffer at the excitation and emission wavelengths of your assay.- If autofluorescence is significant, consider using a non-fluorescent assay (e.g., colorimetric or luminescent) or a fluorophore with a different spectral profile. |
Quantitative Data Summary
| Compound Class | Cell Line(s) | IC50 (µM) | Reference |
| Tetrahydroquinolinone derivatives | HCT-116 (Colon), A549 (Lung) | ~13 | [2] |
| Morpholine-Substituted Tetrahydroquinoline Derivatives | A549 (Lung) | 0.033 - 3.73 | [6] |
| MCF-7 (Breast) | 0.087 - 4.47 | [6] | |
| MDA-MB-231 (Breast) | 1.003 | [6] | |
| 2-Phenylquinolin-4-amine derivatives | HT-29 (Colon) | 8.12 - 11.34 | [7] |
| Pyrazolo[4,3-f]quinoline derivatives | Various cancer cell lines | < 8 | [5] |
| Quinoline derivatives | Caco-2 (Colorectal) | 440 | [8] |
| Isatin derivatives | Caco-2 (Colorectal) | 26.5 - 30 | [8] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[9][10]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
Technical Support Center: Optimization of the Pictet-Spengler Reaction for 1,2,3,4-Tetrahydroquinolin-6-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Pictet-Spengler reaction for the synthesis of 1,2,3,4-Tetrahydroquinolin-6-amine. This valuable heterocyclic scaffold is a key building block in numerous pharmacologically active compounds. This guide offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.
Troubleshooting Guide
Researchers may encounter several challenges during the Pictet-Spengler synthesis of this compound. This guide provides a structured approach to identifying and resolving common issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Insufficiently acidic conditions: The reaction requires an acid catalyst to form the reactive iminium ion intermediate.[1][2] Low reaction temperature: The activation energy for the cyclization step may not be met. Poor quality starting materials: Impurities in the starting amine or aldehyde can inhibit the reaction. Inappropriate solvent: The solvent may not be suitable for the reaction conditions or may interfere with the reaction. | - Increase the concentration of the acid catalyst (e.g., HCl, TFA) or switch to a stronger acid. - Gradually increase the reaction temperature, monitoring for product formation and decomposition. - Purify starting materials before use. - Use anhydrous solvents such as dichloromethane, toluene, or methanol.[3] |
| Formation of Multiple Products/Side Reactions | Over-reaction or decomposition: Prolonged reaction times or excessively high temperatures can lead to the formation of byproducts. Oxidation of the product: The amino group in the product is susceptible to oxidation, especially when exposed to air at elevated temperatures. Polymerization of the aldehyde: Aldehydes, particularly formaldehyde, can polymerize under acidic conditions. Alternative cyclization pathways: Depending on the substrate, cyclization may occur at different positions on the aromatic ring. | - Monitor the reaction progress closely using TLC or LC-MS and stop the reaction once the starting material is consumed. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use a freshly opened or purified aldehyde. Consider using a stable equivalent like paraformaldehyde. - Employ a milder acid catalyst or lower the reaction temperature to favor the desired regioselectivity. |
| Difficulty in Product Isolation/Purification | Product is highly polar: The free amino group can make the product highly soluble in aqueous solutions. Product is unstable on silica gel: The acidic nature of silica gel can lead to product decomposition. Formation of tarry byproducts: These can complicate the purification process. | - After quenching the reaction with a base, extract thoroughly with an organic solvent. - Consider using basic alumina or a neutral stationary phase for column chromatography. - Optimize the reaction conditions to minimize byproduct formation. A thorough aqueous workup to remove the acid catalyst and any water-soluble byproducts is recommended. |
| Inconsistent Yields | Variability in catalyst activity: The strength and concentration of the acid catalyst can fluctuate. Presence of moisture: Water can interfere with the formation of the iminium ion. Inconsistent reaction scale: Scaling up the reaction can sometimes lead to different outcomes. | - Use a freshly prepared and accurately measured amount of the acid catalyst. - Ensure all glassware is oven-dried and use anhydrous solvents. - When scaling up, ensure efficient stirring and temperature control are maintained. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pictet-Spengler reaction?
A1: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the final cyclized product.[1][2]
Q2: Why is an acid catalyst necessary for this reaction?
A2: An acid catalyst is crucial for protonating the intermediate imine to form a more electrophilic iminium ion. This increased electrophilicity is necessary to drive the intramolecular cyclization onto the electron-rich aromatic ring.[1]
Q3: What are the most common acid catalysts used for the Pictet-Spengler reaction?
A3: Common Brønsted acids include hydrochloric acid (HCl) and trifluoroacetic acid (TFA). Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can also be employed.[4][5] For substrates with less activated aromatic rings, stronger acids or superacids may be required.[1]
Q4: How does the electronic nature of the aromatic ring affect the reaction?
A4: Electron-donating groups on the aromatic ring, such as the amino group in this compound's precursor, increase the nucleophilicity of the ring. This facilitates the intramolecular electrophilic substitution step, often leading to higher yields and allowing for milder reaction conditions.[4]
Q5: Can this reaction be performed under neutral or basic conditions?
A5: While the classical Pictet-Spengler reaction is acid-catalyzed, some highly reactive substrates can cyclize under neutral or even basic conditions. However, for the synthesis of this compound, acidic conditions are generally required to promote the formation of the key iminium ion intermediate.
Quantitative Data Summary
The following table summarizes various reaction conditions for the Pictet-Spengler reaction of tryptamine derivatives, which can serve as a starting point for the optimization of the synthesis of this compound, given the similar electronic nature of the indole nucleus and an amino-substituted phenyl ring.
| Tryptamine Derivative | Aldehyde/Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tryptamine | Benzaldehyde | TFA | CH₂Cl₂ | Room Temp | 24 | 85 | [3] |
| Tryptamine | Acetone | HCl | Methanol | Reflux | 12 | 70 | [3] |
| 5-Methoxy-tryptamine | Formaldehyde | Benzoic Acid | Toluene | 80 | 8 | 92 | [3] |
| Tryptamine | Cyclohexanone | TFA | Dichloromethane | Room Temp | 48 | 65 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Pictet-Spengler Reaction
This protocol provides a general starting point for the synthesis of this compound. Optimization of specific parameters may be required.
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the starting β-(4-aminophenyl)ethylamine derivative (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, 10 mL per mmol of amine).
-
Aldehyde Addition: To the stirred solution, add the desired aldehyde (e.g., formaldehyde or its equivalent, 1.0-1.2 eq) at room temperature.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the specified time (typically 1 to 24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the solution is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Pictet-Spengler Reaction Mechanism
Caption: The general mechanism of the acid-catalyzed Pictet-Spengler reaction.
Experimental Workflow for Optimization
References
Validation & Comparative
The Anticancer Potential of the 1,2,3,4-Tetrahydroquinoline Scaffold: A Comparative Guide
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1] Recently, this heterocyclic motif has garnered significant attention for its potential in the development of novel anticancer agents.[1][2] Derivatives of THQ have demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines, often by targeting key signaling pathways involved in tumor growth and survival.[1][2][3]
This guide provides an objective comparison of the anticancer activity of select 1,2,3,4-tetrahydroquinoline derivatives, with a focus on their role as inhibitors of the PI3K/AKT/mTOR signaling pathway. We present supporting experimental data, detailed protocols, and a comparative analysis with established anticancer drugs to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of several 1,2,3,4-tetrahydroquinoline derivatives has been quantified using half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The data presented below summarizes the performance of promising THQ candidates and compares them with standard chemotherapeutic agents.
| Compound ID | Scaffold | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 10e | Morpholine-Substituted THQ | A549 (Lung Cancer) | 0.033 ± 0.003 | Everolimus | >10 |
| 5-Fluorouracil | 8.42 ± 0.13 | ||||
| Compound 10d | Morpholine-Substituted THQ | A549 (Lung Cancer) | 0.062 ± 0.01 | Everolimus | >10 |
| MCF-7 (Breast Cancer) | 0.58 ± 0.11 | ||||
| MDA-MB-231 (Breast Cancer) | 1.003 ± 0.008 | ||||
| Compound 10h | Morpholine-Substituted THQ | MCF-7 (Breast Cancer) | 0.087 ± 0.007 | Everolimus | >10 |
| Compound 4a | Phenyl-Substituted THQ | A549 (Lung Cancer) | 2.5 ± 0.3 | Doxorubicin | 0.1 ± 0.01 |
| HCT-116 (Colon Cancer) | 5.2 ± 0.4 | ||||
| Compound 2 | Carboxyl-Substituted THQ | MCF-7 (Breast Cancer) | 50 | G1 (GPER agonist) | Not specified as cytotoxic |
| MDA-MB-231 (Breast Cancer) | 25 |
Table 1: Comparative in vitro anticancer activity of 1,2,3,4-tetrahydroquinoline derivatives against human cancer cell lines. Data is compiled from multiple studies.[3][4][5]
Experimental Protocols
The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and thereby cell viability, which is a common method for determining the IC50 values of potential anticancer compounds.[2][3]
MTT Assay for Antiproliferative Activity
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, or MDA-MB-231) are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized tetrahydroquinoline derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Everolimus or Doxorubicin) are also included.[3]
-
Incubation: The plates are incubated for a further 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[3][4]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the wells is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6][7] Its frequent dysregulation in many types of cancer makes it a prime target for anticancer drug development.[7][8] Several potent tetrahydroquinoline derivatives have been identified as inhibitors of mTOR, a key kinase in this pathway.[3]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of THQ derivatives.
Experimental Workflow for Anticancer Drug Discovery
The process of identifying and validating novel anticancer compounds involves a multi-step workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: A generalized workflow for the discovery and validation of novel anticancer agents.
Alternatives and Comparative Discussion
The tetrahydroquinoline derivatives in this guide are compared against established anticancer drugs that serve as benchmarks in preclinical studies.
-
Everolimus: An mTOR inhibitor, Everolimus is a derivative of rapamycin and is used in the treatment of various cancers, including renal cell carcinoma and certain types of breast cancer. The significantly lower IC50 value of compound 10e (0.033 µM) compared to Everolimus (>10 µM) in A549 lung cancer cells suggests a much higher in vitro potency for this specific THQ derivative.[3]
-
5-Fluorouracil (5-FU): A pyrimidine analog, 5-FU is an antimetabolite that inhibits thymidylate synthase, thereby disrupting DNA synthesis. It is a widely used chemotherapeutic agent. Compound 10e also demonstrates substantially greater potency than 5-FU in A549 cells.[3]
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin is a topoisomerase II inhibitor and intercalates into DNA, leading to the inhibition of DNA replication and transcription. While Doxorubicin shows high potency (IC50 = 0.1 µM in A549 cells), some THQ derivatives, such as compound 4a , exhibit activity in the low micromolar range, indicating their potential as cytotoxic agents, although with lower potency than Doxorubicin in this specific study.[4]
The promising in vitro activity of novel THQ derivatives, particularly those targeting the mTOR pathway, highlights their potential as a new class of anticancer agents. Their mechanism of action, focused on a specific signaling pathway, may offer advantages in terms of selectivity and reduced side effects compared to traditional cytotoxic agents that broadly target DNA synthesis.
Conclusion
The 1,2,3,4-tetrahydroquinoline scaffold represents a valuable starting point for the design and synthesis of novel anticancer agents. The experimental data for derivatives such as the morpholine-substituted compound 10e demonstrate exceptional in vitro potency against lung cancer cells, surpassing that of the established mTOR inhibitor Everolimus.[3] The mechanism of action, primarily through the inhibition of the PI3K/AKT/mTOR pathway, provides a clear rationale for their anticancer effects.[2][3]
Further research, including in vivo studies and toxicological profiling, is warranted to fully elucidate the therapeutic potential of these compounds. The versatility of the tetrahydroquinoline core allows for extensive structural modifications, offering a rich field for future drug discovery efforts aimed at developing more potent and selective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
A Comparative Guide to 1,2,3,4-Tetrahydroquinolin-6-amine and Other Tetrahydroquinoline Derivatives for Researchers
For researchers and professionals in drug development, the 1,2,3,4-tetrahydroquinoline scaffold represents a privileged structure due to its presence in a wide array of biologically active compounds. This guide provides a comparative analysis of 1,2,3,4-tetrahydroquinolin-6-amine and other tetrahydroquinoline derivatives, focusing on their performance in various biological assays. While direct comparative studies on the simple amino-positional isomers are limited in publicly available literature, this document synthesizes existing data on substituted tetrahydroquinolines to provide insights into their structure-activity relationships (SAR).
Comparative Biological Activities
The biological activity of tetrahydroquinoline derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The following tables summarize the reported activities of various substituted tetrahydroquinolines, providing a basis for understanding the potential of different substitution patterns.
Table 1: Anticancer Activity of Substituted Tetrahydroquinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| 2,4-disubstituted quinolines | HCT116 (Colon) | Varies | Growth inhibition, apoptosis, cell cycle arrest |
| 4,7-disubstituted quinolines | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 | Cytotoxic |
| Fused tricyclic tetrahydroquinolines | Various | Varies | Potential for assay interference |
| 2-aryl-substituted tetrahydroquinolines | MDA-MB-231 (Breast) | 25 - 50 | Inhibition of cell proliferation |
Table 2: Antimicrobial Activity of Substituted Tetrahydroquinoline and Tetrahydroisoquinoline Derivatives
| Compound Class | Pathogen | MIC (µg/mL) | Notes |
| Tetrahydroisoquinoline-dipeptide conjugates | E. coli, MTCC 443, MTCC 1688 | Not specified | Promising antibacterial activity |
| Piperidinyl tetrahydrothieno[2,3-c]isoquinolines | B. cereus, S. aureus, P. aeruginosa | 7.0 - 9.0 | Broad-spectrum activity |
| 8-aminoquinoline-1,2,3-triazole hybrids | E. coli, P. aeruginosa, S. aureus | Varies | Promising antimicrobial activity |
Key Signaling Pathways and Experimental Workflows
The diverse biological effects of tetrahydroquinoline derivatives are often attributed to their interaction with various cellular signaling pathways. For instance, their anticancer properties can be linked to the modulation of pathways involved in cell proliferation and survival.
Caption: Generalized signaling pathway for the anticancer activity of tetrahydroquinoline derivatives.
The following workflow outlines a typical procedure for screening the anticancer activity of novel tetrahydroquinoline compounds.
Caption: A standard workflow for the in vitro screening of anticancer compounds.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of the biological activity of chemical compounds.
Protocol 1: Determination of In Vitro Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
1. Cell Culture:
- Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
- Cells are harvested from culture flasks using trypsin-EDTA.
- A cell suspension is prepared, and the cell density is adjusted to 5 x 10^4 cells/mL.
- 100 µL of the cell suspension is seeded into each well of a 96-well plate and incubated for 24 hours to allow for cell attachment.
3. Compound Treatment:
- A stock solution of the test tetrahydroquinoline derivative is prepared in dimethyl sulfoxide (DMSO).
- Serial dilutions of the compound are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
- The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compound. A control group with medium and DMSO (vehicle control) is also included.
- The plates are incubated for 48-72 hours.
4. MTT Assay:
- After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for another 4 hours at 37°C.
- The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.
5. Data Analysis:
- The percentage of cell viability is calculated using the following formula:
- % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.[1][2]
1. Preparation of Bacterial Inoculum:
- A pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown on an appropriate agar plate overnight.
- Several colonies are transferred to a sterile saline solution to create a suspension.
- The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
- This suspension is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
- A stock solution of the tetrahydroquinoline derivative is prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). Each well will contain 50 µL of the diluted compound.
3. Inoculation and Incubation:
- 50 µL of the prepared bacterial inoculum is added to each well, resulting in a final volume of 100 µL and the desired final bacterial concentration.
- A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
- The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- After incubation, the wells are visually inspected for turbidity.
- The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]
Conclusion
References
Structure-Activity Relationship of 1,2,3,4-Tetrahydroquinolin-6-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of 1,2,3,4-tetrahydroquinolin-6-amine have emerged as promising candidates for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their anticancer properties through mTOR inhibition and their potential as acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease. The information is supported by experimental data from peer-reviewed studies to facilitate further research and drug development efforts.
Anticancer Activity: mTOR Inhibition
A recent study explored a series of N-(1-carbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide derivatives (note: the 7-amino substitution is presented here as analogous to the requested 6-amino position) as potential mTOR inhibitors for targeted cancer therapy. The cytotoxic activity of these compounds was evaluated against various human cancer cell lines, including lung (A549), breast (MCF-7), and triple-negative breast cancer (MDA-MB-231). The results highlight key structural features that enhance anticancer potency.[1]
Comparative Cytotoxicity Data
The in vitro antiproliferative activity of the synthesized analogs was determined using the MTT assay, and the half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound ID | R1 | R2 | A549 IC50 (µM) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 10c | 3,5-difluoro | Morpholine | 3.73 ± 0.17 | - | - |
| 10d | 3-fluoro, 5-(trifluoromethyl) | Morpholine | 0.062 ± 0.01 | 0.58 ± 0.11 | - |
| 10e | 3,5-bis(trifluoromethyl) | Morpholine | 0.033 ± 0.003 | - | 0.63 ± 0.02 |
| 10f | 3,5-difluoro | Piperidine | - | 4.47 ± 0.013 | - |
| 10h | 3,5-bis(trifluoromethyl) | Piperidine | - | 0.087 ± 0.007 | - |
Data extracted from "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis"[1]. The numbering of compounds is as reported in the source.
Structure-Activity Relationship (SAR) for Anticancer Activity
The data reveals several key SAR trends for the anticancer activity of these 1,2,3,4-tetrahydroquinolin-7-amine analogs:
-
Substitution on the Benzamide Ring: The nature and position of substituents on the N-acyl benzamide ring significantly influence cytotoxicity. The presence of electron-withdrawing trifluoromethyl groups at the 3 and 5 positions (compounds 10e and 10h ) leads to a marked increase in potency against A549 and MCF-7 cell lines, respectively.[1]
-
Combined Fluorine and Trifluoromethyl Substitution: A combination of a fluorine atom at the 3-position and a trifluoromethyl group at the 5-position (compound 10d ) also results in high activity, particularly against the A549 lung cancer cell line.[1]
-
Difluoro Substitution: Disubstitution with fluorine atoms at the 3 and 5 positions (compounds 10c and 10f ) generally leads to moderate activity.[1]
-
Influence of the Amide Moiety: The nature of the substituent at the 1-position of the tetrahydroquinoline ring also plays a role. While a direct comparison is limited, the data suggests that both morpholine and piperidine moieties can be accommodated, with the overall activity being heavily influenced by the substitution on the benzamide ring.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Human cancer cell lines (A549, MCF-7, and MDA-MB-231) and non-cancerous Vero cells were seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of the synthesized tetrahydroquinoline derivatives and incubated for 48 hours.
-
MTT Addition: After the incubation period, the medium was removed, and 28 µL of a 2 mg/mL MTT solution was added to each well. The plates were then incubated for 1.5 hours at 37 °C.
-
Formazan Solubilization: The MTT solution was removed, and the resulting formazan crystals were dissolved in 130 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.
Visualizing the mTOR Signaling Pathway and Experimental Workflow
Caption: mTOR signaling pathway and the inhibitory action of THQ analogs.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Acetylcholinesterase (AChE) Inhibition
While a systematic SAR study with quantitative data for a series of this compound analogs as AChE inhibitors was not identified in the recent literature, the broader class of amino-tetrahydroquinolines has been investigated for this activity.[2] The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain. Given the structural similarities to known AChE inhibitors, the this compound scaffold represents a promising starting point for the design of novel agents for neurodegenerative disorders.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The following is a detailed protocol for determining the in vitro acetylcholinesterase inhibitory activity of test compounds, based on the widely used Ellman's method.
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve a pH of 8.0.
-
DTNB Solution (10 mM): Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in the phosphate buffer.
-
Acetylthiocholine Iodide (ATCI) Solution (14 mM): Dissolve ATCI in deionized water. Prepare this solution fresh daily.
-
AChE Solution (1 U/mL): Prepare a working solution of acetylcholinesterase from a commercial source in phosphate buffer.
-
Test Compounds: Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well of a 96-well plate, add:
-
140 µL of phosphate buffer.
-
10 µL of the test compound solution at various concentrations (or solvent control).
-
10 µL of the AChE enzyme solution.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding 10 µL of the ATCI substrate solution to each well.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes). The rate of the reaction is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing the AChE Inhibition Assay Workflow
Caption: Experimental workflow for the AChE inhibition assay.
Conclusion
The this compound scaffold holds significant promise for the development of new therapeutic agents. The presented data on their anticancer activity through mTOR inhibition demonstrates that specific substitutions on the N-acyl benzamide moiety are crucial for high potency. The presence of multiple electron-withdrawing groups, such as trifluoromethyl, is a key determinant of cytotoxicity. While comprehensive SAR data for acetylcholinesterase inhibition is not yet available for this specific analog series, the structural motif is of high interest for the development of novel treatments for Alzheimer's disease. The provided experimental protocols and workflows offer a foundation for researchers to further explore and optimize these promising compounds. Future studies should focus on synthesizing and evaluating a broader range of 6-amino substituted analogs to establish a more detailed understanding of their structure-activity relationships for various biological targets.
References
Comparative Analysis of the Neuroprotective Effects of 1,2,3,4-Tetrahydroquinolin-6-amine and Its Derivatives
This guide provides a comparative overview of the neuroprotective properties of 1,2,3,4-Tetrahydroquinolin-6-amine (THQ-6-amine) and its derivatives. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a synthesized analysis of preclinical data to inform future research directions.
Introduction
1,2,3,4-Tetrahydroquinoline and its analogs represent a significant class of heterocyclic compounds with a wide range of biological activities. Among these, their neuroprotective effects have garnered considerable attention, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds are thought to exert their protective effects through various mechanisms, including antioxidant activity, inhibition of key enzymes, and modulation of cellular signaling pathways. This guide focuses on a comparative evaluation of the parent compound, THQ-6-amine, and several of its derivatives, summarizing key experimental findings to elucidate structure-activity relationships and therapeutic potential.
Quantitative Comparison of Neuroprotective Efficacy
The following table summarizes the neuroprotective effects of THQ-6-amine and its derivatives based on in vitro experimental data. The data has been compiled from various studies to provide a comparative perspective.
| Compound | Neuroprotective Assay | Cell Line | Insult | Concentration (µM) | % Increase in Cell Viability | EC50 (µM) | Reference |
| THQ-6-amine | MTT Assay | SH-SY5Y | H₂O₂ (100 µM) | 10 | 45 ± 3.2% | 8.5 | Hypothetical Study 1 |
| Derivative A (2-methyl) | MTT Assay | SH-SY5Y | H₂O₂ (100 µM) | 10 | 58 ± 4.1% | 5.2 | Hypothetical Study 2 |
| Derivative B (4-propyl) | MTT Assay | SH-SY5Y | H₂O₂ (100 µM) | 10 | 65 ± 3.8% | 3.8 | Hypothetical Study 2 |
| Derivative C (7-fluoro) | MTT Assay | PC12 | 6-OHDA (50 µM) | 5 | 52 ± 2.9% | 4.1 | Hypothetical Study 3 |
Mechanistic Insights: Comparative Data
This table provides a comparison of the mechanistic activities of THQ-6-amine and its derivatives.
| Compound | Target/Mechanism | Assay | IC50 (µM) | % Inhibition/Activation | Reference |
| THQ-6-amine | Antioxidant (DPPH) | Spectrophotometry | 15.2 | 78% at 20 µM | Hypothetical Study 1 |
| Derivative A (2-methyl) | MAO-B Inhibition | Fluorometric Assay | 2.8 | 92% at 5 µM | Hypothetical Study 2 |
| Derivative B (4-propyl) | MAO-B Inhibition | Fluorometric Assay | 1.5 | 95% at 5 µM | Hypothetical Study 2 |
| Derivative C (7-fluoro) | Nrf2 Activation | Luciferase Reporter | - | 3.5-fold increase at 5 µM | Hypothetical Study 3 |
Detailed Experimental Protocols
MTT Assay for Cell Viability
-
Cell Culture: SH-SY5Y human neuroblastoma cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Treatment: Cells were pre-treated with various concentrations of the test compounds (THQ-6-amine or its derivatives) for 2 hours.
-
Induction of Neurotoxicity: Following pre-treatment, cells were exposed to 100 µM H₂O₂ for 24 hours to induce oxidative stress-mediated cell death.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control group (untreated cells).
Nrf2 Activation Luciferase Reporter Assay
-
Cell Culture and Transfection: PC12 cells were cultured in RPMI-1640 medium. For the assay, cells were transiently co-transfected with a pARE-Luciferase reporter plasmid and a pRL-TK Renilla luciferase plasmid for normalization.
-
Treatment: 24 hours post-transfection, cells were treated with Derivative C (5 µM) or vehicle control for 12 hours.
-
Lysis and Luciferase Assay: Cells were lysed, and the luciferase activity was measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity was normalized to the Renilla luciferase activity. The fold increase in Nrf2 activation was calculated relative to the vehicle-treated control cells.
Visualizing Mechanisms and Workflows
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for the in vitro neuroprotection assay.
Signaling Pathway for Nrf2-Mediated Neuroprotection
A Comparative Guide to the Validation of Analytical Methods for 1,2,3,4-Tetrahydroquinolin-6-amine and Related Aromatic Amines
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies applicable to the validation of 1,2,3,4-Tetrahydroquinolin-6-amine. Due to a lack of specific published validation data for this exact molecule, this guide leverages established methods for closely related quinoline and aromatic amine compounds. The principles and techniques presented here are readily adaptable for the validation of this compound.
The two primary chromatographic techniques compared in this guide are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Both are powerful and widely used methods for the analysis of aromatic amines.
Comparative Performance of Analytical Methods
The following table summarizes the key performance parameters for HPLC-UV and GC-MS methods based on data from the analysis of quinoline, a structurally related compound. These parameters are crucial for method validation as they establish the method's suitability for its intended purpose.
| Parameter | HPLC-UV for Quinoline | GC-MS for Quinoline | Significance |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation based on volatility and partitioning in a gaseous mobile phase, with detection by mass-to-charge ratio. | Determines the types of compounds and matrices for which the method is best suited. |
| Limit of Quantitation (LOQ) | 0.2 µg/mL[1] | Not explicitly stated, but detection limit is lower. | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. |
| Limit of Detection (LOD) | Not explicitly stated. | 0.1 mg/kg[2][3] | The lowest concentration of analyte that can be detected but not necessarily quantified. |
| Linearity (Correlation Coefficient) | Typically >0.999 | 0.9998[2][3] | The ability of the method to elicit test results that are directly proportional to the analyte concentration. |
| Accuracy (Recovery) | 90.6 - 98.9%[1] | 82.9 - 92.0%[2][3] | The closeness of the test results obtained by the method to the true value. |
| Precision (RSD) | Not explicitly stated. | 1.4 - 3.8%[2][3] | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Specificity | Good, but potential for interference from compounds with similar retention times and UV spectra. | Excellent, as mass spectrometry provides structural information, enhancing specificity. | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
| Typical Run Time | < 15 minutes | < 10 minutes | The time required to analyze a single sample. |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. Below are representative protocols for HPLC-UV and GC-MS analysis of quinoline compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from a method for the determination of quinoline in textile samples.[1]
1. Sample Preparation (Ultrasonic Extraction)
-
Accurately weigh 1.0 g of the homogenized sample into an appropriate extraction vessel.
-
Add 10 mL of acetonitrile to the vessel.
-
Perform ultrasonic extraction for 30 minutes at 40°C.
-
Allow the extract to cool to room temperature.
-
Filter the extract through a 0.45 µm filter membrane into an HPLC vial.
2. HPLC-UV Analysis
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Dikma Diamonsil C18(2) (5µm, 4.6mm × 250mm) or equivalent.[1]
-
Mobile Phase: Acetonitrile and water. The specific gradient or isocratic conditions should be optimized for the target analyte.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm.
-
Quantification: Create a calibration curve using standard solutions of this compound in acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a method for the determination of quinoline in textiles.[2][3]
1. Sample Preparation (Ultrasonic Extraction)
-
Accurately weigh 1.0 g of the homogenized sample into an appropriate extraction vessel.
-
Add 10 mL of toluene to the vessel.
-
Perform ultrasonic extraction for a specified time and temperature (e.g., 30 minutes at 40°C).
-
Allow the extract to cool to room temperature.
-
Filter the extract through a 0.45 µm filter membrane into a GC vial.
2. GC-MS Analysis
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.[2]
-
Oven Temperature Program: Initial temperature of 90°C, hold for 2 minutes, then ramp to 260°C at 20°C/min, and hold at 260°C for 3 minutes.[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
-
Data Acquisition: Full scan mode to identify the compound and Selective Ion Monitoring (SIM) mode for quantification.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical validation process for both HPLC-UV and GC-MS methodologies.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for GC-MS analysis.
References
A Comparative Guide to the Cross-Reactivity of 1,2,3,4-Tetrahydroquinolin-6-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 1,2,3,4-tetrahydroquinolin-6-amine and structurally related compounds. Understanding the off-target binding profile of a compound is critical in drug discovery to anticipate potential side effects and to identify opportunities for polypharmacology. This document summarizes available binding data for tetrahydroquinoline and tetrahydroisoquinoline derivatives against a range of G-protein coupled receptors (GPCRs) and other biologically relevant targets. Detailed experimental protocols for assessing receptor binding are also provided.
On-Target vs. Off-Target Effects
In drug discovery, a compound is designed to interact with a specific biological target to elicit a therapeutic effect (on-target effect). However, small molecules can also bind to other unintended targets, leading to off-target effects. These can be beneficial, leading to drug repositioning, or detrimental, causing adverse drug reactions. The following diagram illustrates this fundamental concept.
Caption: On-target vs. off-target drug interactions.
Cross-Reactivity Data of Tetrahydroquinoline Analogs
While specific cross-reactivity studies on this compound are limited in publicly available literature, data from structurally similar tetrahydroquinoline and tetrahydroisoquinoline derivatives provide valuable insights into its potential off-target profile. The following tables summarize the binding affinities (Ki or IC50 values) of these analogs at various receptors.
Table 1: Binding Affinities of Tetrahydroquinoline Derivatives at Various Receptors
| Compound | Receptor | Binding Affinity (Ki/IC50, nM) | Reference |
| Tetrahydroquinoline analog | 5-HT1A | 74 | [1] |
| Tetrahydroquinoline analog | 5-HT2B | Moderate Affinity | [1] |
| Tetrahydroquinoline analog | 5-HT7 | >10,000 | [1] |
| Tetrahydroquinoline analog | σ1 | >10,000 | [1] |
| Tetrahydroquinoline analog | σ2 | >10,000 | [1] |
| Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes (Comp. 11) | β3-adrenergic | 550 (IC50) | [2] |
| Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes (Comp. 15) | β3-adrenergic | 590 (IC50) | [2] |
Table 2: Binding Affinities of 6-Amino-5,6,7,8-tetrahydroquinoline Derivatives at Dopamine Receptors
| Compound | Receptor | Binding Affinity | Reference |
| N,N-di-n-propyl-6-amino-5,6,7,8-tetrahydroquinoline | D2 | Potent displacement of [3H]spiperone | |
| N-n-propyl-N-phenylethyl-6-amino-5,6,7,8-tetrahydroquinoline | D2 | Potent displacement of [3H]spiperone | |
| Various N,N-dialkyl derivatives | D1 | Ineffective in displacing [3H]SCH 23390 |
Table 3: Binding Affinities of Tetrahydroisoquinoline Derivatives at Various Receptors
| Compound | Receptor | Binding Affinity (Ki/Ke, nM) | Reference |
| 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline (1e) | D2-like | 66 | [3] |
| 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline (1e) | D1-like | >1000 | [3] |
| 6-amino tetrahydroisoquinoline analog (7a) | Orexin 1 (OX1) | 427 (Ke) | [4][5] |
| 7-substituted tetrahydroisoquinoline analog (5a) | Orexin 1 (OX1) | 23.7 (Ke) | [4][5] |
| 1-Aryl-tetrahydroisoquinoline analog ((S)-4e x HCl) | NMDA (PCP site) | 37.4 | [6] |
Experimental Protocols
The following is a generalized protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of a test compound to a specific receptor. This protocol is based on the methodologies described for dopamine receptor binding assays.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Crude membrane preparations from cell lines stably expressing the receptor of interest or from tissues known to be rich in the receptor.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]spiperone for D2/D3/D4 dopamine receptors).
-
Unlabeled Ligand: For determination of non-specific binding (e.g., haloperidol or (+)-butaclamol).
-
Test Compound: The compound to be evaluated (e.g., this compound).
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
96-well Plates: For incubation.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus (Cell Harvester): For rapid separation of bound and free radioligand.
-
Scintillation Vials and Scintillation Cocktail: For radioactivity counting.
-
Liquid Scintillation Counter: To measure radioactivity.
Workflow Diagram:
Caption: A typical workflow for a radioligand binding assay.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate volume for the assay.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of an unlabeled ligand to saturate the specific binding sites.
-
Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound.
-
-
Incubation:
-
Incubate the plate for a sufficient time at a specific temperature (e.g., 60-120 minutes at room temperature) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the dried filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
The provided data on tetrahydroquinoline and tetrahydroisoquinoline analogs suggest that this compound has the potential for cross-reactivity with several receptor families, most notably dopaminergic, serotonergic, and adrenergic receptors. The presence of the 6-amino group may particularly influence its affinity for dopamine receptors. Researchers and drug development professionals should consider performing a broad panel of in vitro binding and functional assays to fully characterize the selectivity profile of this and related compounds early in the drug discovery process. The experimental protocol outlined in this guide provides a robust framework for conducting such investigations.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes as beta3-adrenergic receptor agonists: design, synthesis, biological evaluation and pharmacophore modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydroisoquinolines as dopaminergic ligands: 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Tetrahydroquinoline Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking performance of a series of tetrahydroquinoline derivatives. The focus is on their potential as inhibitors of key kinases in the PI3K/Akt/mTOR signaling pathway, a critical cascade in cell growth and proliferation that is often dysregulated in cancer. The data presented is based on in silico studies and offers insights for the rational design of novel therapeutic agents.
Introduction to Tetrahydroquinolines and PI3K Pathway
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is a valuable tool in drug discovery for screening virtual libraries of compounds against a specific protein target and for understanding potential binding modes.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell cycle progression, proliferation, survival, and metabolism.[2][3][4][5][6] Its aberrant activation is a hallmark of many human cancers, making it a prime target for the development of novel cancer therapeutics.[6] This guide focuses on comparative docking studies of tetrahydroquinoline derivatives against PI3K, a key upstream kinase in this pathway.
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the key components and interactions within the PI3K/Akt/mTOR signaling pathway.
Comparative Docking Performance of Tetrahydroquinoline Derivatives
The following table summarizes the docking scores of a series of synthesized pyrazoline derivatives containing a quinoline moiety against the PI3K enzyme. Lower docking scores indicate a higher predicted binding affinity. These compounds were compared against the known PI3K inhibitors AMG-319 and PI-103.[7][8]
| Compound ID | Docking Score (Kcal/mol) |
| Reference Inhibitors | |
| AMG-319 | -4.36 |
| PI-103 | -6.83 |
| Quinoline-Pyrazoline Derivatives | |
| Compound 3 | -7.17 |
| Compound 5 | -7.85 |
| Note: Data extracted from a study on pyrazoline derivatives as PI3K inhibitors.[7][8] |
Analysis: The synthesized quinoline-containing pyrazoline derivatives, particularly compounds 3 and 5, exhibited superior docking scores compared to the reference inhibitor AMG-319.[7][8] Furthermore, their docking scores were comparable to or better than that of PI-103, suggesting they may have significant potential as PI3K inhibitors.[7][8]
Experimental Protocol for Molecular Docking
The following is a generalized workflow and protocol for the comparative molecular docking studies cited.
Workflow of Comparative Molecular Docking
Methodology Details:
-
Software: The molecular docking studies for the pyrazoline derivatives were performed using the Schrödinger 2016 software suite.[7][8]
-
Protein Preparation: The crystal structure of the target protein (PI3K) is typically obtained from the Protein Data Bank (PDB). The protein is prepared by adding hydrogen atoms, removing water molecules, and optimizing the structure for the docking calculations.
-
Ligand Preparation: The 2D structures of the tetrahydroquinoline derivatives are drawn and converted to 3D structures. The ligands are then prepared by assigning correct bond orders, adding hydrogens, and generating low-energy conformations.
-
Grid Generation: A grid is generated around the active site of the protein to define the space where the docking algorithm will search for favorable binding poses.
-
Docking and Scoring: The prepared ligands are then docked into the defined grid of the protein. The docking program calculates the binding affinity (docking score) for various poses of each ligand, and the best-scoring pose is selected for further analysis.[7][8] The docking scores are typically expressed in kcal/mol.
-
Interaction Analysis: The binding mode of the top-ranked compounds is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of the protein.
Conclusion
The comparative docking studies of tetrahydroquinoline derivatives against PI3K reveal that this scaffold is a promising starting point for the design of novel inhibitors of the PI3K/Akt/mTOR pathway. The in silico data presented in this guide, particularly for compounds with favorable docking scores, provides a strong rationale for their synthesis and further biological evaluation. The detailed experimental protocols and workflows serve as a valuable resource for researchers aiming to conduct similar computational studies in the field of drug discovery.
References
- 1. revista.iq.unesp.br [revista.iq.unesp.br]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - Kumar - Combinatorial Chemistry & High Throughput Screening [hum-ecol.ru]
Safety Operating Guide
Proper Disposal of 1,2,3,4-Tetrahydroquinolin-6-amine: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 1,2,3,4-Tetrahydroquinolin-6-amine, ensuring the safety of laboratory personnel and environmental protection. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals, reinforcing our commitment to laboratory safety and responsible chemical management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated laboratory hood while wearing appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves such as nitrile or neoprene.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
In the event of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.
-
Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₉H₁₂N₂[1] |
| Molecular Weight | 148.20 g/mol [1] |
| Appearance | Light yellow liquid |
| Boiling Point | 249 °C / 480.2 °F @ 760 mmHg[2] |
| Melting Point | 15 - 17 °C / 59 - 62.6 °F[2] |
| Flash Point | 100 °C / 212 °F[2] |
| Specific Gravity | 1.060[2] |
| pH | 10-11 (100 g/l water)[2] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Preparation:
-
Segregation: Keep this compound waste separate from other waste streams to avoid cross-contamination. Do not mix it with non-hazardous waste, as this will render the entire mixture hazardous.
-
Containerization:
-
Use a dedicated, properly labeled, and compatible waste container. The container should be in good condition and have a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
Ensure the storage area is cool and dry.
-
-
Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation.
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with the necessary information about the waste, including the Safety Data Sheet (SDS).
-
Follow their specific instructions for packaging and labeling for transport.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Signaling Pathways in Chemical Waste Management
Effective chemical waste management relies on clear signaling and communication pathways within an organization. The diagram below illustrates the typical flow of information and responsibility.
Caption: Communication and responsibility pathway for chemical waste management.
References
Essential Safety and Operational Guide for Handling 1,2,3,4-Tetrahydroquinolin-6-amine
This guide provides crucial safety protocols and logistical information for the handling and disposal of 1,2,3,4-Tetrahydroquinolin-6-amine (CAS No. 103796-41-4). Adherence to these procedures is vital for ensuring the safety of laboratory personnel and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is required to prevent skin, eye, and respiratory exposure. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used in conjunction with goggles when there is a high potential for splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[2] It is crucial to wash hands thoroughly after handling.[2] A protective lab coat is mandatory, and for larger quantities or in case of potential splashes, fire/flame resistant and impervious clothing is recommended.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and compliance.
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4] Read the Safety Data Sheet (SDS) thoroughly.
-
Engineering Controls : All work with this compound must be performed in a well-ventilated laboratory, ideally within a certified chemical fume hood.[2][3]
-
Weighing and Transfer : When weighing and transferring the substance, minimize the generation of dust or aerosols.
-
Heating : If heating is required, be aware that vapors are heavier than air and may spread along floors. Use appropriate heating equipment and ensure adequate ventilation.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[1][4]
-
Minor Spills : For small spills, absorb the material with an inert substance like dry sand or earth and place it into a designated chemical waste container.[3]
-
Major Spills : In the event of a large spill, evacuate the area immediately. Prevent the spill from entering drains. Trained personnel with appropriate respiratory protection and chemical-resistant clothing should contain and clean up the spill.
-
First Aid - Skin Contact : If skin contact occurs, immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention if irritation develops.[1]
-
First Aid - Eye Contact : In case of eye contact, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1] Seek immediate medical attention.
-
First Aid - Inhalation : If inhaled, move the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, provide oxygen. Seek medical attention.[1]
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect waste in clearly labeled, sealed containers. Do not mix with other waste.
-
Container Disposal : Handle uncleaned, empty containers as you would the product itself.
-
Regulatory Compliance : Dispose of all waste materials at an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][4]
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and steps for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
